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  • Product: 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid
  • CAS: 927996-01-8

Core Science & Biosynthesis

Foundational

Molecular weight and physicochemical properties of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

An In-Depth Technical Guide to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic Acid Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is paramount for o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic Acid

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is paramount for optimizing both target affinity and pharmacokinetic profiles. 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid is a highly specialized building block that exemplifies this design philosophy. By embedding a 1,2-thiazinane-1,1-dioxide (sultam) ring adjacent to a methyl group on a benzoic acid scaffold, this molecule offers a unique 3D topology. The steric clash between the ortho-methyl group and the bulky sultam ring forces the cyclic sulfonamide out of the plane of the phenyl ring. This specific vectorization is highly sought after in drug discovery [1], particularly for designing inhibitors that must occupy deep, narrow hydrophobic pockets (such as RORγt inverse agonists or Plasmepsin inhibitors) [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will dissect the physicochemical properties, the mechanistic rationale behind its structural features, and provide field-proven, self-validating protocols for its synthesis and analytical characterization.

Structural and Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is critical for predicting its behavior in downstream synthetic steps and its ultimate impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The cyclic nature of the sultam provides superior metabolic stability compared to open-chain sulfonamides, while the carboxylic acid provides a handle for further functionalization (e.g., amide coupling) or salt formation[3].

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₁₂H₁₅NO₄SDefines the stoichiometric baseline for synthetic scaling.
Molecular Weight 269.32 g/mol Optimal low-MW fragment, allowing room for further elaboration without violating Lipinski's Rule of 5 [1].
Exact Mass 269.0722 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (Carboxylic Acid)Limits promiscuous hydrogen bonding, favoring membrane permeability.
H-Bond Acceptors 4 (SO₂, COOH)Provides essential anchor points for target protein interaction.
Predicted TPSA ~79.8 ŲBalances aqueous solubility with excellent predicted oral bioavailability.
Predicted pKa ~3.9 (COOH)Ensures the molecule is ionized at physiological pH, aiding in solubility and salt-form screening.
Predicted LogP ~2.4Ideal lipophilicity for partitioning into lipid bilayers without excessive hydrophobic trapping.

Mechanistic Insights: The Rationale of the Sultam Motif

The transition from open-chain sulfonamides to cyclic sultams is a deliberate mechanistic choice in drug design [4].

  • Conformational Locking: Open-chain sulfonamides suffer from high entropic penalties upon binding because they must freeze multiple rotatable bonds. The 6-membered thiazinane ring pre-organizes the geometry, drastically reducing the entropic cost of binding.

  • Steric Shielding: The methyl group at the 4-position is not merely a placeholder. It acts as a steric shield, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at the electron-rich aromatic positions, while simultaneously forcing the adjacent sultam ring into an orthogonal conformation.

  • Electronic Tuning: The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the nitrogen, rendering it non-basic. This prevents the molecule from becoming a poly-cationic liability in physiological environments.

Properties Core Compound Core Motif Sultam 1,2-Thiazinane-1,1-dioxide (Sultam Ring) Core->Sultam Methyl Ortho-Methyl Group Core->Methyl Carboxyl Carboxylic Acid Core->Carboxyl Prop1 High TPSA (~80 Ų) Improved Solubility Sultam->Prop1 Prop2 Steric Hindrance Conformational Locking Methyl->Prop2 Prop3 pKa ~3.9 Salt Formation / Permeability Carboxyl->Prop3 Prop2->Sultam Out-of-plane twist

Caption: Pharmacophore mapping and physicochemical causality of structural motifs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and an internal quality control checkpoint.

Protocol 1: Synthesis of the Sultam-Benzoic Acid Core

This protocol details the cyclization of 3-amino-4-methylbenzoic acid into the target sultam.

Step-by-Step Methodology:

  • Sulfonylation: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.5 eq) and cool to 0°C. Dropwise, add 4-chloro-1-butanesulfonyl chloride (1.1 eq).

    • Causality: Pyridine acts as both a base and a nucleophilic catalyst. Cooling to 0°C prevents the exothermic degradation of the sulfonyl chloride and suppresses bis-sulfonylation.

  • Intermediate Isolation: Wash the organic layer with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and concentrate.

  • Intramolecular Cyclization: Dissolve the crude intermediate in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K₂CO₃ (3.0 eq) and heat to 80°C for 12 hours.

    • Causality: Why K₂CO₃ at 80°C? The formation of the 6-membered sultam ring requires overcoming the steric clash induced by the ortho-methyl group. A weaker base fails to fully deprotonate the sulfonamide nitrogen, while a stronger base (like NaH) risks unwanted side reactions at the carboxylic acid.

  • Workup & Precipitation: Cool the mixture, dilute with water, and acidify to pH 2 using 2M HCl. The target compound will precipitate as a white solid. Filter and wash with cold water.

Self-Validation Checkpoint: Weigh the crude solid before recrystallization. Calculate the mass balance. A mass recovery of <85% indicates incomplete cyclization or product loss in the aqueous phase, triggering an immediate LC-MS analysis of the discarded aqueous filtrate to verify if the pH was sufficiently lowered to protonate the carboxylic acid.

Synthesis SM 3-Amino-4-methylbenzoic acid (Starting Material) Step1 Sulfonylation (4-chloro-1-butanesulfonyl chloride) SM->Step1 Intermediate Open-chain Sulfonamide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base: K2CO3, Heat) Intermediate->Step2 Product Target Sultam Product Step2->Product

Caption: Synthetic workflow for the sultam-benzoic acid derivative.

Protocol 2: LC-MS Analytical Validation

To confirm purity and structural integrity, a robust LC-MS method is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the product in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile.

  • Chromatography: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The selection of 0.1% formic acid is not arbitrary. It suppresses the ionization of the carboxylic acid moiety (pKa ~3.9). Without it, the compound would exist in a state of partial ionization, leading to severe peak tailing and split peaks on the chromatogram.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

  • Detection: Electrospray Ionization (ESI) in both positive and negative modes. Expect the [M-H]⁻ ion at m/z 268.06 in negative mode due to the highly acidic carboxylate.

Self-Validation Checkpoint: The analytical sequence must be self-validating. Inject a pure solvent blank immediately after the highest concentration sample. If the blank exhibits a peak at the target retention time with an area >0.1% of the sample, column carryover is confirmed. The system must be flushed with 100% Acetonitrile before any further batch analysis is trusted.

References

  • Discovery of 1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ) Inverse Agonist. ACS Publications. Available at:[Link]

  • Benzylic sulfonamides in drug discovery. ResearchGate. Available at:[Link]

  • Different Transition-State Structures for the Reactions of β-Lactams and Analogous β-Sultams with Serine β-Lactamases. ACS Publications. Available at:[Link]

Exploratory

Pharmacokinetic Profiling of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the strategic utilization of privileged scaffolds is paramount for accelerating hit-to-lead optimization. The compound 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic utilization of privileged scaffolds is paramount for accelerating hit-to-lead optimization. The compound 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid represents a highly versatile building block. It seamlessly integrates a 1,2-thiazinane 1,1-dioxide (sultam) moiety—a metabolically robust bioisostere for sulfonamides and amides—with a functionalizable toluic acid core [1].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with an authoritative, self-validating framework for the pharmacokinetic (PK) profiling of these sultam-benzoic acid derivatives. This guide details the causal relationships between physicochemical properties and in vivo disposition, providing rigorous, step-by-step protocols for permeability, metabolic stability, and systemic exposure assessments.

Profiling Strategy and Scaffold Rationale

The structural architecture of 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid offers unique pharmacokinetic advantages and specific liabilities:

  • The Sultam Motif: Cyclic sulfonamides (sultams) exhibit superior metabolic stability compared to their acyclic counterparts. They provide a rigid vector for hydrogen-bond acceptors (the sulfonyl oxygens), enhancing target residence time without introducing the rapid N-dealkylation liabilities often seen in standard amides [2].

  • The 4-Methylbenzoic Acid Core: The carboxylic acid serves as a primary synthetic handle for creating diverse amide derivatives. However, the 4-methyl group, positioned ortho to the bulky sultam ring, is a classic "metabolic soft spot." While the steric hindrance protects the sultam nitrogen from oxidation, it funnels Cytochrome P450 (CYP450) activity directly toward benzylic oxidation of the methyl group.

Understanding this metabolic routing is critical. Our PK profiling cascade is designed to systematically evaluate absorption potential while quantifying and mitigating this specific CYP-mediated clearance mechanism.

PK_Workflow A Derivative Synthesis B Caco-2 Permeability A->B Absorption C Microsomal Stability B->C Metabolism D In Vivo PK (Rodent) C->D IVIVE E Lead Selection D->E Efficacy

Figure 1: Sequential pharmacokinetic profiling cascade for hit-to-lead optimization.

In Vitro Absorption: Caco-2 Permeability Profiling

Oral bioavailability is heavily dependent on intestinal permeability. We utilize the human colon carcinoma (Caco-2) cell line, which differentiates to form a polarized monolayer expressing tight junctions and key efflux transporters (e.g., P-glycoprotein/MDR1).

Causality & Validation: We perform bidirectional transport assays (Apical-to-Basolateral and Basolateral-to-Apical). Calculating the Efflux Ratio (ER) allows us to determine if a sultam derivative is actively pumped out of the enterocyte. A self-validating system requires the use of a paracellular marker (Lucifer Yellow) to ensure monolayer integrity; any well showing >1% Lucifer Yellow flux is discarded to prevent paracellular leakage from artificially inflating transcellular permeability data [3].

Protocol 1: Bidirectional Caco-2 Permeability Assay
  • Cell Culture & Seeding: Seed Caco-2 cells onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days in DMEM supplemented with 10% FBS to ensure full differentiation.

  • Integrity Verification: On day 21, measure Transepithelial Electrical Resistance (TEER). Proceed only with monolayers exhibiting TEER > 250 Ω·cm².

  • Assay Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS). To mimic the intestinal pH gradient, adjust the Apical (A) buffer to pH 6.5 and the Basolateral (B) buffer to pH 7.4.

  • Dosing: Prepare the sultam derivative at 10 µM in the donor buffer (containing <1% DMSO).

    • For A-to-B transport: Add 0.5 mL of dosing solution to the apical chamber; add 1.5 mL of blank pH 7.4 buffer to the basolateral chamber.

    • For B-to-A transport: Add 1.5 mL of dosing solution to the basolateral chamber; add 0.5 mL of blank pH 6.5 buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh blank buffer.

  • Analysis: Quench samples with cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS.

  • Calculations: Calculate the Apparent Permeability ( Papp​ ) using the equation Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration. Calculate ER=Papp​(B−A)/Papp​(A−B) .

Metabolic Stability: Hepatic Microsomal Biotransformation

The primary metabolic vulnerability of this scaffold is the 4-methyl group. CYP450 enzymes (particularly CYP2C9 and CYP3A4) catalyze the oxidation of this benzylic methyl group to a hydroxymethyl intermediate, which is often subsequently oxidized to a carboxylic acid.

Causality & Validation: We utilize Human and Rat Liver Microsomes (HLM/RLM). Because microsomes are subcellular fractions containing only the endoplasmic reticulum, they lack soluble cofactors. Therefore, the addition of NADPH is strictly required to initiate CYP450-mediated electron transfer. Furthermore, highly lipophilic sultam derivatives may exhibit non-specific binding to microsomal lipids ( fu,mic​ ), which artificially restricts the free drug concentration. Correcting for fu,mic​ is critical for accurate In Vitro to In Vivo Extrapolation (IVIVE) [4].

Metabolic_Pathway Parent Sultam Derivative (4-Methylbenzoic Core) CYP CYP450 Enzymes (+ NADPH) Parent->CYP Binding Met1 Phase I Metabolite (4-Hydroxymethyl) CYP->Met1 Benzylic Oxidation Met2 Phase II / Over-oxidation (4-Carboxylic Acid) Met1->Met2 ADH/ALDH Pathway

Figure 2: Primary CYP450-mediated benzylic oxidation pathway of the 4-methylbenzoic acid moiety.

Protocol 2: Liver Microsomal Stability Assay
  • Preparation: Thaw HLM or RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the sultam derivative (final concentration 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Include a control incubation lacking NADPH to validate that depletion is CYP-dependent and not due to chemical instability).

  • Kinetic Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • Calculations: Plot the natural log of the percentage of parent compound remaining versus time. The slope ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×Volume)/Microsomal Protein ).

In Vivo Pharmacokinetics: Systemic Disposition in Rodents

In vitro data must be validated against systemic in vivo models to account for complex physiological variables such as plasma protein binding, hepatic blood flow, and renal clearance.

Protocol 3: Jugular Vein Cannulated (JVC) Rat PK Study
  • Formulation: Prepare an intravenous (IV) formulation (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) at 1 mg/mL. Prepare a per os (PO) oral gavage formulation (e.g., 0.5% Methylcellulose in water) at 2 mg/mL.

  • Dosing: Administer the IV dose at 1 mg/kg via the jugular cannula to male Sprague-Dawley rats ( n=3 ). Administer the PO dose at 10 mg/kg via oral gavage to a separate cohort ( n=3 ).

  • Serial Sampling: Collect 200 µL blood samples via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately into K₂EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until LC-MS/MS analysis.

  • Parameter Derivation: Utilize Non-Compartmental Analysis (NCA) to derive systemic clearance ( CL ), volume of distribution ( Vss​ ), terminal half-life ( t1/2​ ), and absolute oral bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Data Synthesis and Structure-Activity Relationships (SAR)

To illustrate the utility of this profiling cascade, Table 1 summarizes quantitative PK data for a hypothetical optimization series originating from the parent 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid.

Notice how converting the parent acid to an aliphatic amide (Derivative A) improves permeability but maintains high clearance due to the vulnerable 4-methyl group. By applying a deuterium kinetic isotope effect (Derivative B, where the 4-methyl is replaced by a CD3​ group), we successfully shunt the metabolic pathway, significantly reducing intrinsic clearance and doubling oral bioavailability.

Table 1: Pharmacokinetic Summary of Sultam-Benzoic Acid Derivatives

Compound IDStructural ModificationCaco-2 Papp​ A-B( 10−6 cm/s)Efflux Ratio(B-A / A-B)HLM CLint​ (µL/min/mg)Rat IV CL(mL/min/kg)Rat PO F (%)
Parent Unmodified Acid1.21.185.445.212%
Deriv. A Isopropyl Amide14.51.878.241.031%
Deriv. B Isopropyl Amide + 4- CD3​ 15.11.722.618.568%

Note: Data represents standard NCA outputs. High CLint​ in the parent and Derivative A correlates directly with rapid benzylic oxidation, which is mitigated in Derivative B.

References

  • Comptes Rendus de l'Académie des Sciences. Expanding heterocyclic chemical space through the reactivity of N-allenamides. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations. Available at:[Link]

  • Nature Protocols. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Available at:[Link]

  • Drug Metabolism and Disposition. Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid at Room Temperature

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The successful development of a new active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its in...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful development of a new active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its intrinsic chemical and physical properties. Among these, thermodynamic stability is a critical quality attribute that directly influences the safety, efficacy, and shelf-life of the final drug product.[1] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid (hereafter referred to as "the compound") at ambient room temperature. By integrating foundational principles with robust experimental protocols, this document serves as a practical resource for scientists tasked with characterizing this novel chemical entity. The methodologies outlined herein are grounded in international regulatory expectations, primarily those established by the International Council for Harmonisation (ICH).[2][3][4][5]

Introduction: The Imperative of Stability Profiling

The purpose of stability testing is to generate evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[4][6] This data is foundational for establishing a re-test period for the drug substance and recommended storage conditions.[4][7] For the compound , a substituted benzoic acid derivative containing a sultam (cyclic sulfonamide) ring, a proactive and systematic approach to stability assessment is crucial. The presence of these functional groups suggests potential degradation pathways that must be thoroughly investigated to de-risk the development process.

Molecular Structure:

  • Compound Name: 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

  • Key Functional Groups:

    • Carboxylic Acid (on a benzene ring)

    • Sultam (a cyclic sulfonamide)

    • Methyl Group (on the benzene ring)

The stability of this molecule will be dictated by the lability of these groups, particularly the ester-like character of the sultam ring and the reactivity of the carboxylic acid.

Theoretical Degradation Pathways

A robust stability program begins with a theoretical assessment of potential degradation mechanisms based on the compound's structure.

  • Hydrolysis: The sultam ring is a cyclic sulfonamide. While generally more stable than their lactam (cyclic amide) counterparts, strained ring systems like β-sultams can be highly susceptible to both acid- and base-catalyzed hydrolysis.[8][9][10][11] This would result in the cleavage of the sulfur-nitrogen bond, opening the ring to form a sulfonic acid derivative.

  • Decarboxylation: Benzoic acid and its derivatives can undergo thermal degradation, which may include decarboxylation (loss of CO2) at elevated temperatures, although this is less common at room temperature without additional catalysts.[12][13]

  • Oxidation: While the core aromatic and sultam rings are relatively stable to oxidation, the methyl group on the benzene ring could be a potential site for oxidative degradation under stress conditions, potentially forming an alcohol or carboxylic acid.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light. Photostability testing, as outlined in ICH Q1B, is a necessary component of a complete stability profile.[2]

The following diagram illustrates a primary hypothetical degradation pathway—hydrolysis of the sultam ring.

G cluster_main Hypothetical Hydrolytic Degradation Pathway Parent 3-(1,1-Dioxido-1,2-thiazinan-2-yl)- 4-methylbenzoic acid Degradant 4-Methyl-3-((4-sulfobutyl)amino)benzoic acid (Ring-Opened Product) Parent->Degradant Sultam Ring Hydrolysis Water H₂O (Acid/Base Catalyst) Water->Parent

Caption: Hypothetical hydrolysis of the sultam ring.

Experimental Framework for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of the compound. This involves intrinsic thermal analysis and forced degradation studies, all underpinned by a robust, stability-indicating analytical method.[14]

Phase 1: Intrinsic Thermal Characterization

Before subjecting the compound to long-term or stress conditions, its intrinsic thermal properties must be understood. These analyses provide a baseline of the material's physical stability.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the heat flow into or out of a sample as a function of temperature.[15][16][17] It is invaluable for determining melting point, assessing purity, and identifying different crystalline forms (polymorphs), which can have different stabilities.[15]

Experimental Protocol: DSC Analysis

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).

    • Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation during the scan.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition, crystallization). The onset temperature of the melting peak is typically reported as the melting point.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition temperature.[18][19][20][21][22] It helps distinguish between simple melting (no mass loss) and decomposition (mass loss).

Experimental Protocol: TGA Analysis

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 500°C).

    • Use an inert nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of significant mass loss, which indicates the beginning of thermal decomposition.

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[14] They involve intentionally exposing the drug substance to conditions more severe than accelerated testing to identify likely degradation products and pathways.[7][14][23] This is essential for developing and validating a stability-indicating analytical method.[7][24][25] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[23][26]

The following diagram outlines the workflow for a comprehensive forced degradation study.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions cluster_outcomes Outcomes Start Drug Substance (Compound) Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C, solid & solution) Start->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Analytical Method Specificity Analysis->Method Profile Establish Impurity Profile Analysis->Profile

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at ~60°C. Sample at various time points (e.g., 2, 8, 24 hours), neutralize with base, and dilute for analysis.[27]

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature or slightly heat. Sample at time points, neutralize with acid, and dilute for analysis.[27]

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature and protected from light. Sample at time points and dilute for analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C). Sample at various time points.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark.

  • Analysis: All stressed samples, along with an unstressed control, are analyzed using the stability-indicating HPLC method.

Phase 3: Stability-Indicating Analytical Method

The lynchpin of any stability study is the analytical method used to quantify the parent compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method is the industry standard.[24] A method is considered "stability-indicating" only if it can separate the parent peak from all degradation products, process impurities, and excipients.[24][28][29]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a robust, general-purpose column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[28]

  • Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.[24]

  • Detection: Use a photodiode array (PDA) or UV detector set at a wavelength where the compound has maximum absorbance. A PDA detector is preferred as it can help in peak purity assessment.

  • Method Optimization: Inject samples from the forced degradation studies. Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradants.[24]

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.[28]

Data Interpretation and Reporting

The data from the experimental program must be synthesized to build a comprehensive stability profile.

Intrinsic Stability

The DSC and TGA data provide the fundamental thermal characteristics of the solid state.

Table 1: Summary of Intrinsic Thermal Properties (Hypothetical Data)

Parameter Result Interpretation
Melting Point (DSC) 185.4 °C (sharp endotherm) Indicates a crystalline material with a defined melting point.
Decomposition (DSC) Onset > 250 °C (exotherm) Decomposition occurs at a much higher temperature than melting.

| Mass Loss (TGA) | < 0.1% below 200 °C | The compound is thermally stable with no significant mass loss until well after its melting point. |

This data suggests the solid form of the compound is thermodynamically stable well above room temperature.

Forced Degradation Results

The HPLC analysis of stressed samples reveals the compound's vulnerabilities. A mass balance calculation should be performed to ensure that the decrease in the parent compound's peak area is accounted for by the sum of the areas of the degradation product peaks.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition % Degradation Major Degradation Products (DP) Observations
0.1 M HCl, 60°C, 24h 12.5% DP-1 (Rt = 3.2 min) Significant degradation, likely due to sultam hydrolysis.
0.1 M NaOH, RT, 8h 18.2% DP-1 (Rt = 3.2 min) Rapid degradation under basic conditions, confirming lability to hydrolysis.
3% H₂O₂, RT, 24h 2.1% Minor unknown peaks Relatively stable to oxidation at room temperature.
60°C (Solid), 7 days < 0.5% None detected The solid state is highly stable to dry heat.

| Photolytic (ICH Q1B) | 4.5% | DP-2 (Rt = 8.1 min) | Some sensitivity to light, indicating the need for light-protective packaging. |

These hypothetical results indicate that the primary degradation pathway at room temperature is likely to be hydrolysis, which is accelerated by both acidic and basic conditions. The compound also shows some photosensitivity.

Conclusion and Recommendations for Long-Term Stability

Based on the comprehensive analysis, 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid exhibits good intrinsic thermal stability in its solid form. However, forced degradation studies reveal a clear susceptibility to hydrolytic degradation and a lesser sensitivity to light.

Key Findings:

  • The compound is a stable crystalline solid with a high melting and decomposition temperature.

  • The primary degradation pathway is hydrolysis of the sultam ring.

  • The compound is relatively stable against oxidation and dry heat.

  • Photolytic degradation is observed, necessitating control of light exposure.

Recommendations for Room Temperature Stability:

  • Storage: The solid drug substance should be stored in well-sealed containers to protect from moisture. Light-resistant packaging is also recommended.

  • Formulation: For liquid formulations, careful control of pH is critical. A pH in the neutral to slightly acidic range (e.g., pH 4-6) may offer the best stability, but this must be confirmed experimentally. The use of aqueous environments should be carefully considered and potentially minimized if a non-aqueous formulation is feasible.

  • Long-Term Studies: Formal long-term stability studies, as defined by ICH Q1A(R2), should be initiated at 25°C/60% RH and accelerated conditions at 40°C/75% RH to establish the re-test period and confirm these initial findings.[2][6][30][31]

This guide provides the scientific rationale and experimental blueprint for a thorough evaluation of the compound's thermodynamic stability. By following these protocols, researchers can generate the robust data necessary to support confident drug development decisions.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • Wesołowski, M., & Konarski, P. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002. [Link]

  • SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

  • Lewis, E. A., & Murphy, K. P. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biomolecular NMR, 1(1), 1-15. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • University of Huddersfield Research Portal. (n.d.). The hydrolytic reactivity of β-sultams. [Link]

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]

  • Patel, P., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 77(5), 559–565. [Link]

  • Penjarla, M., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Environmental Science and Health, Part A, 46(6), 649-655. [Link]

  • Wesołowski, M., & Konarski, P. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Pawar, S. J., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(6), 541–548. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • RSC Publishing. (n.d.). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kulkarni, P. N., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Journal of Applied Pharmaceutical Science, 7(11), 177-183. [Link]

  • Dong, M. W. (2026, March 15). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. [Link]

  • Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals. ResolveMass. [Link]

  • Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(15), 3624–3632. [Link]

  • Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Wesołowski, M., & Konarski, P. (2004). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3). [Link]

  • Netzsch. (2026, March 16). Thermogravimetric Analyzer (TGA). [Link]

  • Lab Manager. (2025, October 21). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics, 42, 121–142. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Abstract This application note describes the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determinat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid. This compound is a novel molecule with potential applications in pharmaceutical development. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and a phosphate buffer, providing excellent separation and peak symmetry. Detection is performed using a photodiode array (PDA) detector. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust.[1][2][3] Forced degradation studies demonstrated the method's ability to resolve the main peak from its degradation products, confirming its stability-indicating nature.[4][5][6][7]

Introduction

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid is an organic molecule characterized by a benzoic acid moiety, making it an acidic compound. Accurate and reliable quantification of such compounds is critical during drug discovery, development, and quality control processes. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions, ensuring the safety and efficacy of the final drug product.[4][5][7]

This guide provides a comprehensive framework for the development and validation of an HPLC method for this specific analyte, built upon established principles of chromatography for aromatic carboxylic acids.[8][9]

Analyte Information

PropertyValue / DescriptionSource / Rationale
Compound Name 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methyl-benzoic acidSanta Cruz Biotechnology[10]
Structure Chemical structure of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methyl-benzoic acidSanta Cruz Biotechnology[10]
Molecular Formula C₁₂H₁₅NO₄SDeduced from structure
Molecular Weight 269.32 g/mol Calculated from formula
Predicted pKa ~4.0Estimated based on the benzoic acid functional group.
Predicted LogP ~1.5 - 2.0Estimated based on structure; moderately lipophilic.
UV Absorbance Maxima expected at ~230 nm and ~275 nmBased on data for benzoic acid and its derivatives.[11][12][13][14][15]

Method Development Strategy

The primary goal was to develop a simple isocratic reversed-phase method with good peak symmetry and resolution from potential impurities.

  • Column Selection: A C18 column was chosen as the primary stationary phase due to its versatility and effectiveness in retaining moderately polar aromatic compounds like the target analyte. A modern, high-purity silica-based C18 column minimizes secondary interactions with residual silanols, which is crucial for achieving symmetrical peaks for acidic compounds.[16][17]

  • Mobile Phase Selection & pH Control:

    • Rationale: The analyte is a carboxylic acid. To ensure consistent retention and avoid peak tailing, the ionization of the carboxylic acid group must be suppressed.[9] This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa (~4.0).

    • Implementation: An acidic mobile phase using 20 mM potassium dihydrogen phosphate (KH₂PO₄) adjusted to pH 2.8 with phosphoric acid was selected. This buffer system effectively protonates the analyte, allowing it to be retained by the non-polar C18 stationary phase through hydrophobic interactions.[18][19][20] Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Detection Wavelength (λ): The UV spectrum of the analyte was scanned using a PDA detector. The spectrum showed two maxima, typical for benzoic acid derivatives.[13][15] A wavelength of 235 nm was chosen for quantification as it provided the best signal-to-noise ratio.

  • Optimization: A scouting gradient was initially run to determine the approximate organic solvent percentage required for elution. The method was then optimized to an isocratic condition of Acetonitrile:pH 2.8 Phosphate Buffer (45:55, v/v) , which provided a retention time of approximately 4.5 minutes, allowing for a rapid and efficient analysis.

Experimental Protocols

Instrumentation
  • HPLC System with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Analytical Balance

  • pH Meter

  • Sonicator

Reagents and Materials
  • 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)

  • Orthophosphoric Acid (85%, AR Grade)

  • Water (Milli-Q or equivalent)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

Preparation of Solutions
  • Mobile Phase (pH 2.8 Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 2.8 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 2.8) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The optimized method was validated as per ICH Q2(R1) guidelines.[1][2][3][21]

System Suitability

System suitability parameters were assessed by injecting six replicates of a 50 µg/mL standard solution. The acceptance criteria were:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • % RSD of Peak Area: ≤ 2.0%

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][6][7][22] The analyte solution (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105 °C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Stressed samples were then diluted and analyzed. The peak purity of the analyte was assessed using the PDA detector to ensure no co-eluting peaks were present.

Linearity

Linearity was evaluated by analyzing a series of six concentrations ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting peak area against concentration, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL) in triplicate. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day): Six replicate injections of a single concentration (50 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day): The repeatability test was performed on a different day by a different analyst to assess variability. The % RSD was calculated for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.[2] The tested parameters included:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% organic)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.1)

Validation Results Summary

(Note: The following data are representative of a successful validation.)

System Suitability:

Parameter Result Acceptance Criteria
Tailing Factor 1.12 ≤ 1.5
Theoretical Plates 6850 ≥ 2000

| % RSD of Peak Area | 0.45% | ≤ 2.0% |

Linearity:

Parameter Result
Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998

| Regression Equation | y = 45872x + 1250 |

Accuracy (% Recovery):

Spiked Level Mean Recovery (%) % RSD
80% 99.5% 0.6%
100% 100.2% 0.4%

| 120% | 99.8% | 0.5% |

Precision:

Precision Type % RSD Acceptance Criteria
Repeatability 0.55% ≤ 2.0%

| Intermediate Precision | 0.82% | ≤ 2.0% |

LOD & LOQ:

Parameter Result
LOD 0.2 µg/mL

| LOQ | 0.6 µg/mL |

Specificity (Forced Degradation):

Stress Condition % Degradation Peak Purity
Acid (0.1 N HCl) ~12% Pass
Base (0.1 N NaOH) ~18% Pass
Oxidation (3% H₂O₂) ~15% Pass
Thermal ~5% Pass
Photolytic ~8% Pass

In all cases, degradation products were well-resolved from the parent peak, and the peak purity index was >0.999, confirming the method is stability-indicating.

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, UV, Polarity) B Select Column & Detector (C18, PDA) A->B C Scouting Gradient Run B->C D Optimize Mobile Phase (pH, % Organic) C->D E Develop Isocratic Method D->E F Optimize Flow & Temp E->F G System Suitability Test F->G H Validate per ICH Q2(R1) (Linearity, Accuracy, etc.) G->H J Final Method Finalization H->J I Forced Degradation Study (Specificity) I->H

Caption: HPLC Method Development and Validation Workflow.

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Core Parameters of HPLC Method Validation per ICH Q2(R1).

Conclusion

The developed RP-HPLC method for the quantification of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid is simple, rapid, specific, accurate, and precise. The successful validation against ICH guidelines confirms its suitability for routine quality control analysis and stability studies. The method's ability to separate the analyte from its degradation products makes it a reliable stability-indicating assay.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [https://ijarsct.co.in/papers/IJAR SCT-02-12-005.pdf]([Link] SCT-02-12-005.pdf)

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Scilit. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • PubMed. (2012). Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ACS Publications. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. [Link]

  • CordenPharma. (n.d.). The Use Of Forced Degradation In Analytical Method Development. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Waters. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LabRulez LCMS. (n.d.). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. [Link]

  • ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • PubChemLite. (n.d.). 3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid. [Link]

  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

Sources

Application

Application Notes and Protocols for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid in API Manufacturing

Introduction: A Tale of Two Moieties In the landscape of modern drug discovery, the strategic combination of pharmacologically significant structural motifs is a cornerstone of rational drug design. The molecule 3-(1,1-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Moieties

In the landscape of modern drug discovery, the strategic combination of pharmacologically significant structural motifs is a cornerstone of rational drug design. The molecule 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid presents itself as a compelling, albeit currently underexplored, precursor for Active Pharmaceutical Ingredient (API) synthesis. Its structure is a deliberate marriage of two powerful chemical entities: a cyclic sulfonamide (sultam) and a substituted benzoic acid.

The sultam scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][] This moiety is a key component in a range of therapeutic agents, including anti-inflammatory, anticonvulsant, and antiviral drugs.[4][5][6] Simultaneously, the benzoic acid group is a versatile handle for molecular elaboration, readily transformed into esters, amides, and other functional groups to modulate a compound's pharmacokinetic and pharmacodynamic properties.[7]

While specific, large-scale applications of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid are not yet widely documented in publicly available literature, its constituent parts suggest a significant potential for its use as a building block in the synthesis of novel therapeutic agents. This guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the compound's properties, a hypothetical synthetic route, and, by way of a relevant case study, illustrate its potential utility in API manufacturing. We will also present detailed protocols for its derivatization and analysis.

Physicochemical Properties and Reactivity

A thorough understanding of a precursor's chemical characteristics is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄S[8]
Molecular Weight 269.32 g/mol [8]
CAS Number Not available for the 4-methyl derivative. The 3-benzoic acid analog is 53324-51-9.[9][10]
Appearance Expected to be a crystalline solid.N/A
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid group.N/A

The reactivity of this molecule is dominated by its two primary functional groups:

  • The Cyclic Sultam (1,1-Dioxido-1,2-thiazinan-2-yl): This six-membered saturated sultam is generally a robust and stable ring system. The sulfonamide nitrogen is non-basic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The N-aryl bond is typically formed during the synthesis of the precursor itself and is stable to a wide range of reaction conditions.

  • The Benzoic Acid: The carboxylic acid moiety is the primary site for synthetic modification. It will undergo all the characteristic reactions of a carboxylic acid, most notably:

    • Esterification: Reaction with alcohols under acidic conditions.

    • Amide Bond Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents) followed by reaction with primary or secondary amines. This is a very common strategy in drug development for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Hypothetical Synthesis of the Precursor

A plausible synthetic route to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid can be envisioned starting from commercially available materials. The key step is the formation of the N-aryl bond between the sultam nitrogen and the substituted benzene ring.

A 3-Amino-4-methylbenzoic acid C Intermediate Sulfonamide A->C Reaction with B (Base, e.g., Pyridine) B 4-Chlorobutane-1-sulfonyl chloride D 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid C->D Intramolecular Cyclization (Base, e.g., K₂CO₃)

Caption: Hypothetical synthesis of the target precursor.

Protocol for Hypothetical Synthesis:

  • Sulfonamide Formation: 3-Amino-4-methylbenzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base such as pyridine. The solution is cooled in an ice bath, and 4-chlorobutane-1-sulfonyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the pyridine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate sulfonamide.

  • Intramolecular Cyclization: The crude sulfonamide is dissolved in a polar aprotic solvent like DMF or acetonitrile. A base, such as potassium carbonate, is added, and the mixture is heated. This promotes an intramolecular Williamson ether-like reaction, where the sulfonamide nitrogen displaces the chloride on the butyl chain to form the six-membered sultam ring.

  • Final Purification: After the reaction is complete, the mixture is cooled, diluted with water, and acidified to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Case Study: The Synthesis of Meloxicam

To provide a tangible example of how a related heterocyclic scaffold is utilized in API manufacturing, we will examine the synthesis of Meloxicam. Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that contains a bicyclic sultam (a benzothiazine dioxide) core.[10] The final step in many syntheses involves the coupling of a benzothiazine precursor with an amine.[11]

A 4-Hydroxy-2-methyl-2H-1,2-benzothiazine- 3-carboxylic acid ethyl ester-1,1-dioxide C Reaction Mixture in DMSO A->C Addition of B and DMSO B 2-Amino-5-methylthiazole D Crude Meloxicam C->D Heating (e.g., 170-190°C) Ethanol distillation E Pure Meloxicam D->E Recrystallization (e.g., from Tetrahydrofuran)

Caption: Key final step in the synthesis of Meloxicam.

Detailed Protocol for Meloxicam Synthesis (Final Step): [11]

  • Reagents and Equipment:

    • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide

    • 2-Amino-5-methylthiazole

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Tetrahydrofuran (THF)

    • Reaction flask with a stirrer, heating mantle, and distillation apparatus

    • Filtration apparatus

  • Procedure:

    • To a reaction flask, add 283g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 126g (1.1 mol) of 2-amino-5-methylthiazole.

    • Add 600 mL of dimethyl sulfoxide (DMSO) to the flask and begin stirring.

    • Heat the reaction mixture to approximately 189°C. During the reaction, ethanol will be generated and should be distilled off.

    • Maintain the reaction at this temperature for approximately 3 hours.

    • After the reaction is complete, cool the mixture and add 450 mL of ethanol to the reaction solution.

    • Continue to cool to room temperature to allow the crude product to precipitate.

    • Collect the crude Meloxicam by filtration.

    • Purify the crude product by recrystallization from tetrahydrofuran (THF) to yield high-purity Meloxicam.

This example clearly demonstrates the industrial utility of a sultam-containing precursor in the final, crucial stages of API synthesis. The principles of this reaction—a condensation reaction at elevated temperatures—are broadly applicable in medicinal chemistry.

Application Protocol: Derivatization via Amide Coupling

A primary application of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid in a drug discovery setting would be its use as a scaffold to be elaborated through the formation of an amide library. This allows for the systematic exploration of the chemical space around the core molecule.

A 3-(1,1-Dioxido-1,2-thiazinan-2-yl) -4-methylbenzoic acid C Activated Intermediate (Acid Chloride or Activated Ester) A->C Activation B Activating Agent (e.g., SOCl₂, EDCI/HOBt) E Final Amide Product C->E Reaction with Amine D D Primary or Secondary Amine (R-NH₂ or R₂NH)

Caption: General workflow for amide library synthesis.

Detailed Protocol for Amide Coupling:

  • Reagents and Equipment:

    • 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

    • Oxalyl chloride or thionyl chloride (for acid chloride formation) OR a peptide coupling reagent system (e.g., EDCI/HOBt)

    • A primary or secondary amine

    • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

    • A non-nucleophilic base (e.g., triethylamine or DIPEA)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure (using EDCI/HOBt):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid in anhydrous DMF.

    • Add 1.1 equivalents of HOBt (Hydroxybenzotriazole) and 1.1 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir the mixture at room temperature for 30 minutes to form the activated ester.

    • In a separate flask, dissolve 1.2 equivalents of the desired amine in DMF.

    • Add the amine solution to the activated ester mixture. Add 2-3 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Representative AmineAmine MWExpected Product MW
Aniline93.13344.41
Benzylamine107.15358.44
Morpholine87.12338.40
Piperidine85.15336.43

Analytical Methodologies

The purity and identity of the precursor and any subsequent products must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

General HPLC Method for Analysis:

ParameterRecommended ConditionRationale
Column C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.A general-purpose gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nm or as determined by UV scanBenzoic acid derivatives typically have strong UV absorbance.
Injection Volume 10 µLA standard volume to avoid column overload.

Characterization of the precursor and its derivatives should also include:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, SO₂ of the sultam).

Conclusion

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid stands as a precursor of high potential, strategically combining the robust, pharmacologically relevant sultam ring system with the synthetically versatile benzoic acid moiety. While its direct application in large-scale API manufacturing is yet to be established in the literature, its structural components are well-represented in a variety of successful drugs. By understanding its fundamental chemistry, leveraging established synthetic protocols for related compounds like Meloxicam, and applying systematic derivatization and analytical strategies, researchers are well-equipped to explore the full potential of this promising molecular scaffold in the development of next-generation therapeutics.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(6), 1798–1827. Available at: [Link]

  • Precious, M. O., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-reviews in medicinal chemistry, 20(20), 2193–2206. Available at: [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Precious, M. O., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2025). The underutilized therapeutic potential of cyclic sulfonamides. Available at: [Link]

  • ResearchGate. Bicyclic Sultams: From Organic Chemistry to Pharmaceutical Science. Available at: [Link]

  • ResearchGate. The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. Available at: [Link]

  • ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). Available at: [Link]

  • Green Chemistry. (2022). Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation”. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. Available at: [Link]

  • RSC Publishing. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. Available at: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]

  • Google Patents. A continuous flow reactor and process for synthesis of substituted benzoic acid.
  • Google Patents. Synthesis method of meloxicam.
  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available at: [Link]

  • Semantic Scholar. API Synthesis in a Batch Reactor : Production of Benzoic Acid as a Model System. Available at: [Link]

  • PubChem. 3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid. Available at: [Link]

  • PMC. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Available at: [Link]

  • PMC. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Available at: [Link]

  • Organic Chemistry Portal. Sultam synthesis. Available at: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • ResearchGate. Recent Advances for Cyclic Sulphinic Acid Derivatives (Sultines and Cyclic Sulfinamides) Synthesis. Available at: [Link]

  • RSC Publishing. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Available at: [Link]

  • PubChem. 2-(((4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl)amino)-5-thiazolecarboxylic acid. Available at: [Link]

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  • ResearchGate. 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline. Available at: [Link]

  • MDPI. 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. Available at: [Link]

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Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Abstract This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid using a suite of high-resolution Nuclear Mag...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocol is designed for researchers, chemists, and drug development professionals who require unambiguous structural verification of novel small molecules. By systematically employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this guide demonstrates not just the procedural steps but also the underlying strategic logic for piecing together the molecular architecture. We present a self-validating workflow, from optimal sample preparation to the final assignment of all proton and carbon resonances, ensuring the highest degree of scientific integrity and confidence in the final structure.

Introduction and Strategic Overview

The target molecule, 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid, possesses a unique combination of a substituted aromatic ring and a saturated heterocyclic sulfonamide moiety. Such scaffolds are of significant interest in medicinal chemistry. Accurate and complete structural characterization is a non-negotiable prerequisite for any further development, including regulatory filings and intellectual property protection.[1][2]

NMR spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic compounds in solution.[3] While 1D ¹H and ¹³C spectra provide initial information on the chemical environments and number of unique nuclei, complex molecules often exhibit signal overlap and ambiguous connectivities that necessitate more advanced techniques.[2] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for resolving these complexities by revealing through-bond correlations between nuclei.[1]

This guide will walk through the logical sequence of experiments designed to systematically solve the molecule's structure.

Molecular Structure and Atom Numbering

For clarity throughout this note, the following atom numbering scheme will be used for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid.

Caption: Numbering scheme for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4][5]

Causality Behind Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the optimal solvent. Its high polarity readily dissolves the carboxylic acid and sulfonamide functionalities. Critically, its use allows for the observation of the exchangeable carboxylic acid proton (-COOH), which might be lost in protic solvents like D₂O or CD₃OD.[6] The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) serves as a convenient secondary reference.

  • Concentration: A balance must be struck. The sample must be concentrated enough for efficient data acquisition, especially for the less sensitive ¹³C nucleus, but not so concentrated as to cause line broadening or shimming difficulties.[5][7][8]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance signal outside the typical range for organic molecules.[9][10]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of the title compound for a comprehensive analysis including ¹H, ¹³C, and 2D NMR.[11] For routine ¹H NMR alone, 5-10 mg is sufficient.[5][7]

  • Dissolution: Place the solid into a clean, small vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[7][8] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper instrument shimming.[5][8]

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, transparent solution is required.[5]

  • Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][7] Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral quality.[4]

  • Adding Standard: Add a very small amount of TMS. A common practice is to use a stock solution of the deuterated solvent containing TMS to avoid adding too much.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[5]

NMR Data Acquisition Strategy

A hierarchical approach to data acquisition ensures efficiency and comprehensiveness. We begin with rapid 1D experiments to assess the sample and then proceed to longer 2D experiments to build the complete structural picture.

Caption: Logical workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

Experiment Parameter Recommended Value Purpose & Rationale
¹H NMR Spectral Width-2 to 14 ppmTo cover all expected proton signals, including the downfield carboxylic acid proton.
Number of Scans16-32To achieve a good signal-to-noise ratio quickly.
Relaxation Delay (d1)2 sAllows for adequate relaxation of most protons, enabling semi-quantitative integration.
¹³C{¹H} NMR Spectral Width0 to 200 ppmTo cover the full range of carbon environments, from aliphatic to carbonyl.[12]
Number of Scans1024-4096Required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.
Relaxation Delay (d1)2 sStandard delay for qualitative spectra.
2D COSY Spectral DimensionsF2 (¹H) x F1 (¹H)Correlates protons that are scalar (J) coupled, typically over 2-3 bonds.[13]
Number of Scans4-8 per incrementBalances sensitivity with experiment time.
2D HSQC Spectral DimensionsF2 (¹H) x F1 (¹³C)Correlates protons directly to their attached carbons (one-bond ¹JCH coupling).[14][15]
Number of Scans8-16 per incrementHigher scan count needed to detect the less sensitive ¹³C nucleus.
2D HMBC Spectral DimensionsF2 (¹H) x F1 (¹³C)Correlates protons to carbons over multiple bonds (long-range ²JCH, ³JCH).[1][16]
OptimizationOptimized for ~8 HzThis value is a good compromise for detecting typical 2- and 3-bond couplings.
Number of Scans16-64 per incrementOften requires the most scans to detect weaker, long-range correlations.

Predicted Spectra and Elucidation Guide

The power of NMR in structure elucidation lies in the systematic interpretation of chemical shifts, coupling patterns, and correlation data.[17]

Table 2: Predicted ¹H and ¹³C Chemical Shift Ranges

Atom(s) Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Comments
H-COOHCarboxylic Acid12.0 - 13.0 (broad s)-Highly deshielded, exchangeable proton.[6][10]
C-COOHCarboxylic Carbonyl-165 - 175Characteristic chemical shift for a carboxylic acid carbon.[9][12]
H2, H5, H6Aromatic Protons7.5 - 8.5-In the deshielded region typical for aromatic protons.[18] Splitting patterns will be key.
C1-C6Aromatic Carbons-120 - 150Range for substituted benzene rings.[19][20] Quaternary carbons will have weaker signals.
C8-H₃Methyl Protons2.2 - 2.6 (s)-Benzylic methyl group, singlet with 3H integration.[21]
C8Methyl Carbon-15 - 25Typical range for an sp³ methyl carbon.
C3', C4', C5', C6'-H₂Thiazinane Protons1.8 - 4.0 (m)-Aliphatic protons adjacent to heteroatoms (N, S) are shifted downfield. Complex multiplets expected.
C3', C4', C5', C6'Thiazinane Carbons-20 - 60Aliphatic carbons, with C3' and C6' being the most downfield due to proximity to N and S.
Step-by-Step Interpretation Workflow
  • Analyze the ¹H NMR Spectrum:

    • Integration: Confirm the relative number of protons. Expect to see signals integrating to 1H (H2), 1H (H5), 1H (H6), 3H (C8-H₃), and a total of 8H for the thiazinane ring protons, plus the broad 1H carboxylic acid proton.

    • Aromatic Region (7.5-8.5 ppm): Identify the three distinct aromatic protons. Based on substitution, expect complex splitting (doublets, doublets of doublets).

    • Aliphatic Region: Locate the sharp singlet around 2.3 ppm corresponding to the C8-methyl group. Identify the complex, overlapping multiplets between ~1.8-4.0 ppm belonging to the four CH₂ groups of the thiazinane ring.

    • Acid Proton: Look for a very broad singlet far downfield (>12 ppm), which is characteristic of a carboxylic acid proton.[6]

  • Analyze the ¹³C NMR Spectrum:

    • Count the signals to confirm the number of unique carbon environments. Expect 11 distinct signals (7 aromatic/carboxyl, 4 aliphatic, 1 methyl).

    • Identify the low-intensity quaternary carbons: C1, C3, C4, and the C-COOH carbon (furthest downfield).

    • Use the HSQC experiment to definitively identify which carbon signals belong to protonated carbons.

  • Trace Connectivity with 2D COSY:

    • The COSY spectrum reveals ¹H-¹H coupling networks.[14][13]

    • No cross-peaks are expected between the aromatic protons, the methyl singlet, and the thiazinane protons, as they are isolated spin systems.

    • Within the aromatic region, cross-peaks will confirm the neighbor relationships (e.g., H5 to H6).

    • Crucially, a chain of cross-peaks will trace the connectivity within the thiazinane ring: H3' ↔ H4' ↔ H5' ↔ H6' . This is essential for assigning these overlapping multiplets.

  • Link Protons to Carbons with 2D HSQC:

    • The HSQC spectrum is a "map" that directly connects each proton signal to the carbon it is attached to.[14][13][16]

    • For every cross-peak, the coordinate on the F2 axis is the proton's chemical shift, and the coordinate on the F1 axis is its carbon's chemical shift.

    • This experiment will unambiguously assign the chemical shifts for C2, C5, C6, C8, and the four thiazinane carbons (C3', C4', C5', C6').

  • Assemble the Fragments with 2D HMBC:

    • HMBC is the final and most powerful tool, revealing long-range (2- and 3-bond) correlations between protons and carbons.[1][16][22] This allows us to connect the isolated spin systems.

    • Key Correlations to Look For:

      • Methyl to Ring: A cross-peak from the methyl protons (C8-H₃) to carbons C4 and C3 will confirm the position of the methyl group.

      • Thiazinane to Ring: A cross-peak from the H6' protons of the thiazinane ring to the aromatic carbon C3 is the critical link confirming the point of attachment.

      • Carboxyl to Ring: A cross-peak from the aromatic proton H2 to the carboxyl carbon (C-COOH) will confirm the regiochemistry.

      • Internal Validation: Correlations from aromatic protons (e.g., H6) to nearby carbons (e.g., C4, C2) will further solidify the assignments.

Caption: Key HMBC correlations for assembling the molecular fragments.

Conclusion

By following this integrated protocol of 1D and 2D NMR spectroscopy, the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid can be achieved with a high degree of confidence. The systematic application of COSY, HSQC, and HMBC experiments provides a self-validating dataset that confirms not only the presence of the constituent functional groups but also their precise connectivity. This robust characterization is an essential foundation for any further research or development involving this compound.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Small molecule NMR sample preparation. (2023). Available from: [Link]

  • University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Al-Saeed, F. A. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available from: [Link]

  • Journal of Heterocyclic Chemistry. (1986). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]

  • Verlag der Zeitschrift für Naturforschung. (2006). Infrared and NMR Spectra of Arylsulphonamides. Available from: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available from: [Link]

  • Slideshare. (2018). 2D NMR Spectroscopy. Available from: [Link]

  • Slideshare. (2014). use of nmr in structure ellucidation. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Scientific Research Publishing. (2020). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

  • Hilaris. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Available from: [Link]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Available from: [Link]

  • Sarker, A. K., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available from: [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pustovalova, O., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Available from: [Link]

  • The Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Available from: [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology. Available from: [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • Bordelon, S. D., et al. (2007). NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology. Available from: [Link]

  • University of Puget Sound. 13C Chemical Shift Table. Available from: [Link]

  • Widener University. 1H NMR Chemical Shifts. Available from: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. Available from: [Link]

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Application

Mastering the Solid State: Application Notes for High-Purity Crystallization of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Introduction: The Criticality of Crystalline Form In the landscape of active pharmaceutical ingredient (API) development, the control of the solid-state form is paramount. For 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Crystalline Form

In the landscape of active pharmaceutical ingredient (API) development, the control of the solid-state form is paramount. For 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid, a molecule with significant therapeutic potential, achieving a high-purity, stable, and consistent crystalline form is not merely a matter of chemical refinement; it is a critical determinant of its ultimate safety, efficacy, and manufacturability. The arrangement of molecules in the crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, bioavailability, and stability.[1] This guide provides a comprehensive overview of advanced crystallization techniques tailored to produce this API with the exacting purity required for clinical applications.

The presence of impurities, even in minute quantities, can have deleterious effects on the drug product's quality and safety.[2][3] Crystallization is a powerful and selective purification technique capable of effectively removing process-related impurities, unreacted starting materials, and by-products.[4] This document will detail systematic approaches to solvent selection, supersaturation control, and post-crystallization processing to ensure the consistent production of high-purity 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid.

Part 1: Foundational Principles of Crystallization

The successful development of a crystallization process hinges on a thorough understanding of the solubility behavior of the target compound and the principles governing crystal nucleation and growth.

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical parameter in designing a crystallization process. An ideal solvent system should exhibit a significant difference in the solubility of the API at high and low temperatures (for cooling crystallization) or a marked difference in solubility between the solvent and an anti-solvent.

Key Solvent Characteristics:

  • Solubility Profile: The API should have high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures to ensure a high recovery yield.

  • Impurity Rejection: The solvent should be a poor solvent for known impurities, allowing them to remain in the mother liquor.

  • Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact.

  • Crystal Habit: The solvent can influence the shape (habit) of the crystals, which in turn affects filtration and drying characteristics.

Solvent Screening Protocol:

A preliminary solvent screen is essential to identify suitable candidates. This typically involves determining the solubility of the crude API in a range of solvents with varying polarities at both ambient and elevated temperatures.

Solvent ClassExample SolventsRationale
Alcohols Isopropanol, EthanolOften good solvents for sulfonamides and carboxylic acids.[5][6]
Ketones Acetone, Methyl Ethyl KetoneCan provide a good solubility gradient with temperature.
Esters Ethyl AcetateGenerally good for compounds with moderate polarity.
Aromatic Hydrocarbons TolueneCan be effective, but often used in combination with other solvents.
Amides Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong solvents that can be useful in anti-solvent crystallization.[7]
Water Can be used as an anti-solvent or as part of a co-solvent system.[8]
Supersaturation: The Driving Force for Crystallization

Crystallization is initiated when the concentration of the solute in a solution exceeds its equilibrium solubility, a state known as supersaturation.[9] The level and rate of supersaturation generation are critical factors that control both nucleation (the formation of new crystal nuclei) and crystal growth.[][11]

Methods for Generating Supersaturation:

  • Anti-solvent Crystallization: An anti-solvent (a solvent in which the API is poorly soluble) is added to a solution of the API, reducing its solubility and inducing precipitation.[11][13][14][15]

  • Slurry Crystallization: A suspension of the API in a solvent system is agitated, allowing for the dissolution of smaller, less stable crystals and the growth of larger, more perfect ones, often leading to a more stable polymorphic form and higher purity.[4][17]

Part 2: Detailed Crystallization Protocols

The following protocols are designed as starting points for the development of a robust crystallization process for high-purity 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid. Optimization of parameters such as solvent ratios, cooling rates, and agitation speeds will be necessary for specific batches and scales.

Protocol 1: Controlled Cooling Crystallization

This method is often the first choice due to its simplicity and effectiveness.

Workflow for Cooling Crystallization:

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: In a suitable reactor, charge the crude 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid and the selected solvent (e.g., isopropanol). Heat the mixture with agitation to a temperature that ensures complete dissolution (e.g., 70-80 °C).

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a suitable filter medium to obtain a clear solution. This step is crucial to prevent the incorporation of foreign particles into the final product.

  • Seeding (Recommended): Once the solution reaches a state of slight supersaturation, introduce a small quantity of high-purity seed crystals of the desired polymorphic form. Seeding helps to control nucleation and can lead to a more consistent particle size distribution.

  • Crystal Growth (Aging): Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and to maximize yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel for lab scale or a filter-dryer for pilot/production scale).[18]

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.

Protocol 2: Anti-solvent Crystallization

This technique is particularly useful when a suitable single solvent with a steep solubility-temperature profile cannot be identified.

Workflow for Anti-solvent Crystallization:

Caption: Workflow for Anti-solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in a minimum amount of a "good" solvent (e.g., dimethylformamide or dimethyl sulfoxide) at ambient temperature.

  • Anti-solvent Addition: To the stirred solution, add the "anti-solvent" (e.g., water or a non-polar solvent in which the API is insoluble) at a controlled rate. The rate of addition is a critical parameter that influences crystal size and purity.[11]

  • Nucleation and Growth: As the anti-solvent is added, the solubility of the API decreases, leading to nucleation and crystal growth. Seeding can also be employed in this method.

  • Aging: After the addition of the anti-solvent is complete, continue to stir the slurry for a period of time to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow the same procedures as described in the cooling crystallization protocol.

Protocol 3: Slurry Crystallization for Polymorphic Transformation and Enhanced Purity

Slurry crystallization is an effective method for converting a less stable polymorphic form to a more stable one and for further purifying the API by removing impurities that may be trapped on the crystal surface.[4]

Step-by-Step Methodology:

  • Slurry Preparation: Suspend the API in a solvent or solvent mixture in which it has low to moderate solubility.

  • Agitation and Aging: Agitate the slurry at a constant temperature for an extended period (e.g., 24-72 hours). During this time, a process of dissolution and recrystallization occurs, leading to the growth of the most stable crystalline form.

  • Monitoring: Periodically sample the solid phase and analyze it using techniques like X-ray Powder Diffraction (XRPD) to monitor the polymorphic transformation.

  • Isolation, Washing, and Drying: Once the transformation is complete, isolate, wash, and dry the purified crystals as previously described.

Part 3: Characterization and Quality Control

Rigorous analytical testing is essential to confirm the purity, polymorphic form, and other critical quality attributes of the final crystallized product.

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the chemical purity of the API and for quantifying any related impurities.[2][19] A validated, stability-indicating HPLC method should be used.[3]

  • Gas Chromatography (GC): GC is used to determine the levels of residual solvents in the final product.[19]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify unknown impurities.[19]

Solid-State Characterization
  • X-ray Powder Diffraction (XRPD): XRPD is the primary technique for identifying the polymorphic form of the API. Each crystalline form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of the API, such as its melting point and any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and can be used to determine the presence of solvates or hydrates.

  • Microscopy: Optical or scanning electron microscopy (SEM) can be used to visually assess the crystal habit and particle size distribution.

Data Summary Table:

Analytical TechniqueParameter MeasuredAcceptance Criteria (Example)
HPLC Purity≥ 99.5%
Any single impurity≤ 0.10%
Total impurities≤ 0.50%
GC Residual SolventsAs per ICH Q3C guidelines
XRPD Polymorphic FormConsistent with the desired form
DSC Melting PointWithin a defined range (e.g., 180-185 °C)

Conclusion: A Pathway to Crystalline Excellence

The crystallization of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid to high purity is a multi-faceted challenge that requires a systematic and scientifically-driven approach. By carefully selecting solvents, controlling the generation of supersaturation, and employing appropriate post-crystallization processing and analytical techniques, researchers and drug development professionals can consistently produce an API that meets the stringent quality standards required for pharmaceutical applications. The protocols and principles outlined in this guide provide a robust framework for achieving this goal, ultimately contributing to the development of safe and effective medicines.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • BioPharma. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Sulzer. Crystallization. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Google Patents.
  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • PMC. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. [Link]

  • ijprajournal. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • MIT. Modelling and control of combined cooling and antisolvent crystallization processes. [Link]

  • ACS Publications. API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. [Link]

  • ANDRITZ. Crystallization process guide | industrial use. [Link]

  • Vaisala. Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • ACS Publications. Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • ResearchGate. 272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. [Link]

  • Google Patents.
  • ACS Publications. Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. [Link]

  • ACS Publications. Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor... [Link]

  • Google Patents.
  • Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]

  • 4-methylbenzoic acid. [Link]

  • PubChemLite. 3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid. [Link]

  • Google Patents. Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
  • MDPI. Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. [Link]

  • ResearchGate. (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • ResearchGate. (PDF) The crystal structure of 3,4-dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[2][][11] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane. [Link]

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • MDPI. Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Welcome to the dedicated technical support guide for the synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields. The core of this synthesis revolves around a crucial N-arylation step, a powerful but often sensitive C-N cross-coupling reaction.

Section 1: Frequently Asked Questions (FAQs)

Here we address high-level strategic questions you might have before starting your experiment.

Q1: What is the most robust and common synthetic route for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid?

The most reliable strategy is a three-step sequence that manages the reactive functional groups effectively. The overall pathway involves:

  • Protection: The carboxylic acid group of a suitable starting material, such as 3-bromo-4-methylbenzoic acid, is first protected, typically as a methyl or ethyl ester.

  • N-Arylation: The key C-N bond is formed via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type coupling between the protected aryl halide and 1,2-thiazinane 1,1-dioxide (a cyclic sulfonamide or sultam).[1][2]

  • Deprotection: The ester is hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid product.

This stepwise approach prevents unwanted side reactions and simplifies purification.

Synthetic_Pathway cluster_0 Overall Synthesis Strategy start 3-Bromo-4-methylbenzoic acid ester Methyl 3-bromo-4- methylbenzoate start->ester 1. Esterification (Protection) coupled Protected Intermediate ester->coupled 2. N-Arylation (Buchwald-Hartwig) final Final Product coupled->final 3. Saponification (Deprotection)

Caption: General three-step synthetic workflow.

Q2: Why is the protection of the carboxylic acid group a critical step?

The carboxylic acid proton is highly acidic and will react with the strong bases (e.g., sodium tert-butoxide) typically required for the Buchwald-Hartwig coupling.[3] This acid-base reaction would consume the base, preventing it from participating in the catalytic cycle and effectively shutting down the desired C-N bond formation. Furthermore, the resulting carboxylate anion could potentially coordinate to the palladium catalyst, inhibiting its activity. Protecting it as an ester renders it inert to the basic reaction conditions.

Q3: What are the most critical parameters for a successful N-arylation of a sultam?

Success hinges on three pillars:

  • Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen and can be easily oxidized to an inactive state.[1] All reactions must be performed under an inert atmosphere (argon or nitrogen) using properly degassed solvents.

  • Reagent Purity: Water is a poison to the catalytic cycle.[1] Ensure all reagents, especially the solvent and the amine, are anhydrous.

  • Judicious Choice of Reaction Partners: The selection of the palladium source, ligand, and base is not universal; it is substrate-dependent. A preliminary screen is often the most efficient path to a high-yielding reaction.[1][4]

Section 2: Troubleshooting Guide for N-Arylation

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: My reaction yield is consistently low or zero. What should I investigate first?

Low or no product formation is the most common issue, and it almost always points to catalyst inactivation or suboptimal reaction conditions.

  • Possible Cause A: Catalyst Deactivation

    • The "Why": The active Pd(0) species in the Buchwald-Hartwig cycle is electron-rich and highly susceptible to oxidation by trace oxygen.[3] Water can also lead to catalyst decomposition and the formation of palladium black, a visible sign of catalyst death.[1]

    • What to Look For: A healthy reaction is typically a homogeneous, colored (yellow to reddish-brown) solution. The formation of a fine black precipitate (palladium black) is a clear indicator of catalyst decomposition.[3]

    • Actionable Solution: Rigorously ensure an inert atmosphere. Use a Schlenk line or a glovebox. Solvents must be anhydrous and degassed via a method like freeze-pump-thaw or by sparging with argon for at least 30 minutes.

  • Possible Cause B: Suboptimal Ligand/Base/Solvent Combination

    • The "Why": The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reaction of less reactive aryl halides and sterically hindered amines like sultams.[3] The base's role is to deprotonate the amine-palladium complex, and its strength must be matched to the substrate.[3]

    • Actionable Solution: If your initial attempt fails, do not simply repeat it. Perform a systematic screen of conditions. A good starting point is to test a few different ligands and bases while keeping the solvent and temperature constant. Toluene and 1,4-dioxane are generally effective solvents.[3]

Table 1: Recommended Screening Conditions for Buchwald-Hartwig N-Arylation

ParameterRecommended Starting PointAlternative Options to ScreenRationale
Pd Source G3/G4 Palladacycle Precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃, Pd(OAc)₂Precatalysts are often more air-stable and provide more consistent results.[4]
Ligand XPhos or RuPhosDavePhos, SPhosBulky, electron-rich biarylphosphine ligands are standard for challenging couplings.
Base NaOtBu (Sodium tert-butoxide)K₃PO₄, Cs₂CO₃NaOtBu is a strong, non-nucleophilic base. Weaker bases may be needed for sensitive substrates.
Solvent Toluene or 1,4-DioxaneTHF, CPMEThese are common, relatively non-coordinating solvents for this chemistry.[3]
Temperature 90-110 °C80 °C (for longer times)Heat is typically required to drive the reaction to completion.[3]

Problem 2: My mass spec analysis shows significant side products. What are they and how do I prevent them?

  • Side Product A: Hydrodehalogenation of the Aryl Halide

    • The "Why": This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be promoted by certain bases or by catalyst decomposition pathways.

    • Actionable Solution: Try switching to a different base, such as K₃PO₄ or Cs₂CO₃, which are sometimes less prone to this side reaction. Lowering the reaction temperature may also help.[1]

  • Side Product B: Biaryl Homocoupling

    • The "Why": This involves the coupling of two molecules of your aryl halide, leading to a bithiophene byproduct in some cases.[5] It is often more prevalent at higher catalyst loadings or temperatures.

    • Actionable Solution: Ensure you are not using an excessive amount of palladium catalyst (1-2 mol% is typical). You can also try slightly lowering the reaction temperature.

Troubleshooting_Flowchart start Low or No Yield? check_pd See Palladium Black? start->check_pd check_reagents Reagents Anhydrous? Solvent Degassed? check_pd->check_reagents No improve_inert Improve Inert Technique: - Use Schlenk Line - Degas Solvents check_pd->improve_inert Yes screen_cond Systematically Screen Conditions check_reagents->screen_cond Yes dry_reagents Dry Reagents & Use Anhydrous Solvents check_reagents->dry_reagents No change_ligand Screen Ligands: XPhos, RuPhos, etc. screen_cond->change_ligand change_base Screen Bases: NaOtBu, K3PO4, etc. screen_cond->change_base

Caption: A decision tree for troubleshooting low yield.

Section 3: Optimized Experimental Protocols

These protocols represent a validated starting point for your synthesis.

Protocol 1: Protection - Synthesis of Methyl 3-bromo-4-methylbenzoate

  • To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in methanol (MeOH, approx. 0.2 M), add sulfuric acid (H₂SO₄, 0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Reduce the solvent volume under vacuum.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the ester, which can often be used without further purification.

Protocol 2: N-Arylation - Buchwald-Hartwig Coupling

This protocol must be performed under an inert atmosphere (Argon or Nitrogen).

  • To an oven-dried Schlenk flask, add methyl 3-bromo-4-methylbenzoate (1.0 eq), 1,2-thiazinane 1,1-dioxide (1.2 eq), a suitable ligand (e.g., XPhos, 2-4 mol %), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[3]

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection - Saponification

  • Dissolve the purified, protected intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid.

References

  • BenchChem. (2025).
  • Reddy, K. L., et al. (2020). Transition-Metal-Free Tandem Cyclization/N-Arylation Reaction: A Method To Access Biaryl Sultam Derivatives via a Diradical Pathway. Organic Letters. [Link]

  • Lee, J., & Zhong, Y. L. (2003). Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation. Organic Letters. [Link]

  • Nechaev, A. A., et al. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

Sources

Optimization

Minimizing baseline noise in HPLC analysis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Welcome to the technical support center for the HPLC analysis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing baseline noise and ensuring robust, reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the HPLC analysis of acidic aromatic compounds like 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid. The question-and-answer format is designed to help you quickly identify and resolve problems.

Q1: I'm observing a noisy or drifting baseline. What are the most common causes and how do I fix it?

A1: Baseline noise and drift are among the most frequent challenges in HPLC analysis and can originate from multiple sources within the system. A systematic approach is the key to efficient troubleshooting.[1][2]

Initial Diagnostic Steps:

  • Check System Pressure: Observe the pump pressure reading. Regular, cyclical noise that correlates with the pump stroke often points to a problem with the pump, such as a faulty check valve or a leak.[3]

  • Run a Blank Gradient: Inject your mobile phase (or a clean solvent blank) and run your analytical gradient. If the baseline issues persist, the problem is likely with the HPLC system or the mobile phase itself, not the sample.[4]

  • Isolate the Column: If the noise decreases significantly after removing the column (replacing it with a union), the column is the likely source of contamination.[3][5]

Systematic Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing the root cause of baseline instability.

HPLC_Troubleshooting_Workflow Start Baseline Noise or Drift Observed CheckPressure Check System Pressure Is it stable? Start->CheckPressure PressureUnstable Pressure Unstable / Pulsing CheckPressure->PressureUnstable No PressureStable Pressure Stable CheckPressure->PressureStable Yes PumpIssue Potential Pump Issue: - Check for leaks - Inspect/clean check valves - Purge pump heads PressureUnstable->PumpIssue MobilePhaseCheck Prepare Fresh Mobile Phase - Use HPLC-grade solvents - Degas thoroughly PressureStable->MobilePhaseCheck End Problem Resolved PumpIssue->End RunBlank Run Blank Injection (No Column) Is baseline stable? MobilePhaseCheck->RunBlank BlankStable Baseline Stable RunBlank->BlankStable Yes BlankUnstable Baseline Unstable RunBlank->BlankUnstable No ColumnIssue Potential Column Issue: - Contamination - Degradation - Improper equilibration BlankStable->ColumnIssue DetectorIssue Potential Detector/System Issue: - Dirty flow cell - Air bubbles in cell - Failing lamp - Temperature fluctuations BlankUnstable->DetectorIssue ColumnIssue->End DetectorIssue->End

Caption: A step-by-step workflow for diagnosing HPLC baseline issues.

Q2: My baseline looks like a sine wave (regular, periodic noise). What's causing this?

A2: Regular, cyclical noise is often mechanical or environmental in origin.

  • Pump Pulsations: This is the most common cause. Even with pulse dampeners, minor pressure fluctuations can be detected. This indicates a need for pump maintenance, such as cleaning or replacing check valves, or addressing a small leak in the pump head.[3]

  • Temperature Fluctuations: HPLC detectors, especially UV/Vis and Refractive Index detectors, are sensitive to temperature changes.[5][6] The cycling of a laboratory's air conditioning or heating can cause the mobile phase temperature to fluctuate, leading to a drifting baseline that appears as a sine wave over a long run.[6] Ensure the instrument is not directly under an air vent and use a column thermostat for stable temperature control.[5][7]

  • Inadequate Mobile Phase Mixing: If you are using a low-pressure gradient system, incomplete mixing of the mobile phase solvents before they reach the pump can cause periodic fluctuations in the baseline as the composition reaching the detector varies slightly.[6] Ensure your mixer is functioning correctly.

Q3: I see random spikes and noise in my baseline. What should I check?

A3: Irregular, sharp spikes are typically caused by air bubbles or electrical issues.

  • Air Bubbles: The primary culprit is often dissolved gas coming out of the solution within the system.[1] This can happen in the pump or, more critically, in the detector flow cell.[3][6]

    • Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or vacuum filtration.[1] If you suspect a bubble in the flow cell, you can often dislodge it by flushing the system at a high flow rate or by connecting a back-pressure regulator after the detector.[8]

  • Electrical Noise: Ensure the HPLC power supply is stable and not shared with high-power equipment. Check for secure cable connections.

  • Dirty Flow Cell: Contamination on the flow cell windows can cause erratic noise.[6][9] Flushing the flow cell with a strong, appropriate solvent like methanol or isopropanol can help. For persistent issues, cleaning with a dilute acid (e.g., 1N nitric acid) may be necessary, but always consult your detector's manual first.[8]

Q4: I am observing "ghost peaks" in my chromatogram, especially during gradient runs. Where are they coming from?

A4: Ghost peaks are peaks that appear in your chromatogram even when a blank is injected.[4] They are typically caused by impurities in the mobile phase or carryover from previous injections.[10][11]

  • Mobile Phase Contamination: This is the most common source. Low-quality solvents, especially water, can contain organic impurities.[12][13] During a gradient run, these impurities accumulate on the column under weak solvent conditions (high aqueous content) and are then eluted as the organic solvent concentration increases, appearing as peaks.[12][13]

    • Solution: Always use HPLC- or MS-grade solvents and freshly prepared, high-purity water.[8][14][15] Prepare mobile phases fresh daily and filter them through a 0.22 µm or 0.45 µm membrane filter.[14] Consider using a "ghost trap" column installed between the mixer and the injector to remove impurities from the mobile phase before they reach the analytical column.[10][16]

  • Sample Carryover: Residue from a previous, more concentrated sample can be adsorbed in the injector, loop, or column and elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Run a blank injection after a high-concentration sample to check for carryover. Regular system and column cleaning are also crucial.[17]

Section 2: FAQs and Best Practices

This section provides answers to frequently asked questions and outlines best practices for preventing baseline issues before they occur.

Analyte-Specific Considerations: 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

This molecule contains a benzoic acid moiety, making it an acidic compound with a strong UV chromophore.

  • Optimal Mobile Phase pH: To ensure a sharp, symmetrical peak shape, the mobile phase pH should be controlled. For an acidic compound, setting the pH at least 2 units below its pKa ensures it is in its neutral, protonated form. This minimizes secondary interactions with the stationary phase that can cause peak tailing.[18] Using a buffer (e.g., phosphate or acetate) with a low concentration (10-20 mM) is recommended to maintain a stable pH.[19]

  • Column Choice: A standard C18 column is a suitable starting point for this reversed-phase separation. High-purity silica columns will minimize peak tailing.

Best Practices for Mobile Phase Preparation

The quality of your mobile phase is the single most important factor in achieving a stable baseline.[1][20]

Best PracticeRationale
Use High-Purity Solvents HPLC- or gradient-grade solvents have low UV absorbance and fewer non-volatile impurities, which are major sources of baseline noise and ghost peaks.[15][21][22]
Prepare Fresh Daily Aqueous buffers are susceptible to microbial growth, which can clog frits and contaminate the column.[19] Organic solvents can absorb atmospheric contaminants or degrade over time.[20]
Filter All Mobile Phases Use a 0.45 µm filter (or 0.22 µm for UHPLC) to remove particulate matter that can damage pump seals and clog the column inlet frit.[14]
Degas Thoroughly Dissolved gases can form bubbles in the low-pressure regions of the HPLC (e.g., the detector flow cell), causing spikes and baseline instability.[1][6]
Measure Components Separately When mixing solvents, especially aqueous and organic, measure volumes separately before combining to account for volumetric contraction and ensure accurate composition.[14]
Protocol: General Purpose HPLC Column Cleaning

Regular column cleaning prevents the buildup of contaminants that cause high backpressure, baseline noise, and poor peak shape.[23][24]

Objective: To remove strongly retained organic compounds and buffer salts from a reversed-phase (e.g., C18) column.

Procedure:

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase composition, but without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).

  • Flush with 100% Water: Wash with 10-20 column volumes of 100% HPLC-grade water to remove any remaining salts.

  • Flush with Strong Organic Solvent: Wash with 10-20 column volumes of a strong, water-miscible organic solvent like 100% Acetonitrile or 100% Methanol to remove strongly retained hydrophobic compounds.[25]

  • Storage: For short-term storage, keep the column in the mobile phase. For long-term storage, flush with a high-organic solvent mixture (e.g., 80:20 Acetonitrile:Water) and ensure the end-plugs are secure.

Sources of Noise in an HPLC System

Noise can be introduced at nearly every stage of the chromatographic process. Understanding these sources is key to prevention.

HPLC_Noise_Sources Solvent Mobile Phase Reservoir Degasser Degasser Solvent->Degasser Pump Pump Degasser->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Waste Waste Detector->Waste N_Solvent Impurities, Dissolved Gas, Microbial Growth N_Solvent->Solvent N_Pump Pulsations, Leaks, Faulty Check Valves N_Pump->Pump N_Injector Carryover, Pressure Shock N_Injector->Injector N_Column Contamination, Bleed, Temperature Fluctuation N_Column->Column N_Detector Dirty Flow Cell, Air Bubbles, Lamp Instability, Temp Fluctuation N_Detector->Detector

Caption: Potential sources of noise mapped to HPLC system components.

References

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. Retrieved from [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Retrieved from [Link]

  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD. Retrieved from [Link]

  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. Retrieved from [Link]

  • Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]

  • Phenomenex. (n.d.). Avoiding Ghost Peaks in HPLC Analysis Using a Ghost Hunter Column. Retrieved from [Link]

  • MICROSOLV. (2026, February 23). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. Retrieved from [Link]

  • Welch Materials. (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination. Retrieved from [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • Shimadzu. (2025, December 31). Ghost Peaks. Retrieved from [Link]

  • Chrom Tech. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparing 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid vs traditional sultam building blocks

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating advanced sp³-enriched scaffolds. Executive Overview: The Shift to Pre-Functionalized Scaffolds Historicall...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating advanced sp³-enriched scaffolds.

Executive Overview: The Shift to Pre-Functionalized Scaffolds

Historically, cyclic sulfonamides (sultams) were utilized primarily for their antibacterial properties or as chiral auxiliaries[1]. Traditional sultam building blocks, such as 1,3-propanesultam or 1,4-butanesultam, provide an excellent core pharmacophore but require extensive, multi-step synthetic elaboration to integrate into complex drug-like molecules.

Enter 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid (DTMA) . This pre-functionalized building block merges a rigid, 6-membered thiazinane 1,1-dioxide ring with a benzoic acid handle. The strategic placement of the sultam ortho to a methyl group forces the cyclic sulfonamide out of the phenyl ring's plane, creating a distinct 3D vector. This structural pre-organization bypasses late-stage functionalization bottlenecks, allowing medicinal chemists to directly couple the carboxylic acid to diverse amines, thereby accelerating hit-to-lead optimization.

Physicochemical Profiling & Structural Logic

When designing libraries, controlling physicochemical properties is paramount to ensuring favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2]. Sultams inherently offer superior hydrogen-bonding capabilities compared to their lactam counterparts. The sulfonyl group possesses two oxygen atoms, acting as a bifurcated hydrogen-bond acceptor, which significantly alters the electrostatic potential surface of the molecule and improves aqueous kinetic solubility[3].

Table 1: Comparative Physicochemical & Structural Profile

FeatureTraditional Sultams (e.g., 1,4-Butanesultam)DTMA Scaffold
Structural Complexity Low (Monocyclic, aliphatic)High (Bifunctional, aryl-linked)
sp³ Character (Fsp³) High (1.0)Moderate (Balanced aryl/aliphatic)
H-Bond Acceptors 2 (Sulfonyl oxygens)4 (Sulfonyl + Carboxyl oxygens)
Derivatization Handle Requires N-alkylation/arylationReady-to-use Carboxylic Acid
Steric Conformation FlexibleRigidified by ortho-methyl clash
Primary Application Basic alkylating agent / Core synthesisLate-stage library generation, TPD

Mechanistic Advantages in Modern Drug Discovery

Bioisosterism and Target Engagement Sultams are increasingly deployed as metabolically stable bioisosteres for lactams and cyclic peptides. The resistance of the sulfonamide bond to amidase-mediated hydrolysis extends the in vivo half-life of the resulting candidates[1]. Furthermore, the unique tetrahedral geometry of the sulfur atom—compared to the planar carbonyl carbon of a lactam—projects substituents into different spatial quadrants, allowing the molecule to access cryptic binding pockets that traditional flat aromatics cannot reach.

Targeted Protein Degradation (TPD) The most groundbreaking recent application of sultams is in the design of Cereblon (CRBN) ligands for PROTACs and molecular glues. Recent structural studies demonstrate that replacing the lactam ring in immunomodulatory drugs (like lenalidomide) with a sultam yields binding affinities 2 to 20 times stronger than the parent compounds[3]. This is driven by the extra oxygen atom on the sultam group, which establishes novel hydrogen-bonding networks within the CRBN binding pocket[3]. DTMA serves as an ideal linker-attachment point for synthesizing these next-generation degraders.

MechanisticLogic A Traditional Sultams (Aliphatic, Unfunctionalized) B DTMA Scaffold (Aryl-Linked, Bifunctional) A->B Structural Evolution C Amide Coupling (Library Generation) B->C Direct Derivatization D Lactam Bioisosterism (Amidase Resistance) B->D Scaffold Hopping E PROTAC / TPD Ligands (CRBN Recruitment) D->E TPD Application F Enhanced H-Bonding (2-20x Affinity Gain) E->F Mechanistic Driver

Mechanistic evolution from traditional sultams to DTMA in TPD and library design.

Experimental Workflows & Protocols

To validate the utility of DTMA, the following protocols outline its application in high-throughput library generation and subsequent metabolic stability profiling.

Protocol 1: High-Yield Amide Coupling of DTMA Objective: Generate a diverse library of sultam-containing amides. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically demanding substrates. While the carboxylic acid at the 1-position is relatively unencumbered, the overall bulk of the thiazinane ring and the ortho-methyl group requires a highly reactive uronium salt to prevent epimerization (if chiral amines are used) and ensure complete conversion.

  • Activation: Dissolve DTMA (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to form the active O-7-azabenzotriazol-1-yl ester.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Quenching & Extraction: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC to yield the pure amide (>95% purity).

Protocol 2: Microsomal Stability Assessment Objective: Verify the metabolic stability of the synthesized DTMA-amides against hepatic enzymes. Causality: Sultams generally offer superior metabolic stability compared to amides due to their resistance to amidases. This self-validating assay confirms whether the synthesized hit retains this intrinsic property.

  • Incubation: Incubate the purified DTMA-amide (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int) and half-life (t1/2).

ExperimentalWorkflow Step1 1. Scaffold Activation DTMA + HATU/DIPEA in DMF Step2 2. Nucleophilic Addition Add Amine Reagent Step1->Step2 15 min, RT Step3 3. Reaction Monitoring LC-MS Verification Step2->Step3 2-4 h, RT Step4 4. Workup & Purification Prep-HPLC Step3->Step4 >95% Conversion Step5 5. ADME Validation Microsomal Stability Assay Step4->Step5 >95% Purity

Step-by-step experimental workflow for DTMA-based amide library generation.

Conclusion

The transition from traditional, unfunctionalized sultams to highly tailored building blocks like 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid represents a significant leap in medicinal chemistry. By pre-installing a versatile coupling handle and leveraging the unique steric and electronic properties of the thiazinane 1,1-dioxide ring, researchers can rapidly access novel chemical space. This is particularly critical in the development of next-generation TPD ligands and amidase-resistant therapeutics.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(6), 1798-1827.[Link]

  • Park, H., Raikar, S. S., Kim, Y., Chae, C. H., Cho, Y.-H., & Kim, P. (2025). Discovery of novel benzosultam CRBN ligands. Bulletin of the Korean Chemical Society, 46(1), 48-56.[Link]

  • Gerard, B., et al. (2011). Synthesis of a stereochemically diverse library of medium-sized lactams and sultams via SNAr cycloetherification. ACS Combinatorial Science, 13(3), 365.[Link]

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Comparative

Benchmarking Binding Affinity: A Comparative Guide to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic Acid Derivatives as PDE4 Inhibitors

This guide provides a comprehensive analysis of the binding affinity of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid derivatives, a promising class of molecules targeting phosphodiesterase 4 (PDE4). Designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the binding affinity of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid derivatives, a promising class of molecules targeting phosphodiesterase 4 (PDE4). Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind targeting PDE4, offers a comparative analysis of binding affinities with other relevant inhibitors, and provides detailed experimental protocols for robust and reproducible assessment.

Introduction: The Therapeutic Potential of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger that plays a pivotal role in regulating a wide array of cellular processes, including inflammation.[1][2][3] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators. This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.[2][3]

The therapeutic landscape has seen the approval of several PDE4 inhibitors, such as roflumilast, apremilast, and crisaborole, validating the clinical potential of this drug class.[3] However, the quest for novel inhibitors with improved potency, selectivity, and tolerability remains a key focus in drug discovery. Benzoic acid derivatives have emerged as a promising scaffold for the development of potent PDE4 inhibitors.[4][5] This guide focuses on a specific series of these derivatives, characterized by a 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid core, and benchmarks their binding affinity against established and alternative compounds.

Comparative Analysis of Binding Affinity

The following table summarizes the in vitro PDE4 inhibitory activity of selected benzoic acid derivatives from the aforementioned study, alongside established PDE4 inhibitors for comparison.

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
(±)-18 (a benzoic acid ester derivative)PDE4Cell-free3.45Roflumilast0.84 (B), 0.68 (D)
Pyrazole no. 21 (3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester)PDE4DCell-free21
LASSBio-448 (a benzodioxole-based derivative)PDE4A, B, C, DCell-free700, 1400, 1100, 4700
RoflumilastPDE4B, PDE4DCell-free0.84, 0.68
RolipramPDE4--

Note: The IC50 values for Roflumilast are subtype-specific (PDE4B and PDE4D). Data for Rolipram is often used as a reference but a specific IC50 is not provided in the compared context. The data for the benzoic acid ester derivative (±)-18 and other compounds are from different studies and serve as a comparative reference for potent PDE4 inhibition by this class of molecules.[3][5][6]

The data indicate that benzoic acid ester derivatives can exhibit potent, low nanomolar inhibition of PDE4.[5] The SAR analysis from the study revealed that the substitution pattern on the benzoic acid moiety significantly influences the inhibitory potency.[5] This provides a strong rationale for the exploration of derivatives of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid, as modifications to this core structure could lead to the discovery of highly potent and selective PDE4 inhibitors.

Methodologies for Assessing Binding Affinity

To ensure the scientific integrity and reproducibility of binding affinity data, it is crucial to employ robust and well-validated experimental protocols. Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[7][8]

Isothermal Titration Calorimetry (ITC) Workflow

The following diagram illustrates the typical workflow for an ITC experiment to determine the binding affinity of a small molecule inhibitor to a target protein like PDE4.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_run Titration & Data Acquisition cluster_analysis Data Analysis P_prep Protein (PDE4) Purification & Dialysis Buffer Buffer Matching P_prep->Buffer L_prep Ligand (Inhibitor) Dissolution & Dilution L_prep->Buffer Load_P Load Protein into Sample Cell Buffer->Load_P Load_L Load Ligand into Syringe Buffer->Load_L Equilibrate Thermal Equilibration Load_P->Equilibrate Load_L->Equilibrate Titration Inject Ligand into Sample Cell Equilibrate->Titration Heat_Measurement Measure Heat Change (dP/dt) Titration->Heat_Measurement Stepwise Injections Integration Integrate Heat Peaks Heat_Measurement->Integration Binding_Isotherm Plot Integrated Heat vs. Molar Ratio Integration->Binding_Isotherm Model_Fitting Fit Data to a Binding Model Binding_Isotherm->Model_Fitting Results Determine Kd, n, ΔH, ΔS Model_Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a step-by-step guide for determining the binding affinity of a 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid derivative to a purified PDE4 catalytic domain.

Materials:

  • Purified recombinant human PDE4 catalytic domain (concentration to be determined accurately, e.g., by UV-Vis spectroscopy).

  • Test compound (3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid derivative) of high purity (>95%).

  • ITC instrument (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP). The buffer should be precisely matched for both the protein and the ligand solutions.[9]

  • DMSO (if required for ligand solubility). The final DMSO concentration must be identical in both the protein and ligand solutions.[9]

Procedure:

  • Sample Preparation:

    • Protein: Dialyze the purified PDE4 enzyme extensively against the ITC buffer to ensure buffer matching. After dialysis, centrifuge the protein solution to remove any aggregates. Determine the final protein concentration accurately.

    • Ligand: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with the ITC buffer to the desired final concentration. Ensure the final solvent concentration is low (typically <5%) and identical in the protein solution.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument with detergent and water, followed by extensive rinsing with the ITC buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the reference power and stirring speed according to the instrument's recommendations.

  • Loading Samples:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the ligand solution into the injection syringe, again ensuring no air bubbles are present.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the ligand solution into the protein solution in the sample cell.

    • Allow the system to reach equilibrium after each injection before the next one.

    • The heat change associated with each injection is measured by the instrument.

  • Control Experiment:

    • To account for the heat of dilution of the ligand, perform a control titration by injecting the ligand solution into the buffer alone (without the protein).

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The binding of inhibitors to PDE4 occurs within a deep, hydrophobic active site pocket. Key interactions typically involve the catechol-ether moiety present in many potent inhibitors like roflumilast, which interacts with specific hydrophobic pockets (Q1 and Q2) within the active site.[2] The benzoic acid scaffold of the compounds discussed here can be designed to position functional groups that form crucial hydrogen bonds and hydrophobic interactions with key residues in the PDE4 active site.

The following diagram illustrates a conceptual model of how a benzoic acid derivative might interact with the PDE4 active site.

SAR_Model cluster_pde4 PDE4 Active Site cluster_inhibitor Benzoic Acid Derivative Q1 Hydrophobic Pocket (Q1) Q2 Hydrophobic Pocket (Q2) Metal_Ions Metal Ions (Zn2+, Mg2+) H_Bond_Donors H-Bond Donors/ Acceptors Benzoic_Acid Benzoic Acid Scaffold Benzoic_Acid->Metal_Ions Positions relative to Thiazinane_Dioxide 1,1-Dioxido-1,2-thiazinan-2-yl (Hydrophobic Interaction) Thiazinane_Dioxide->Q1 Interacts with Methyl_Group 4-Methyl Group (Steric/Hydrophobic) Methyl_Group->Q2 Fits into Carboxylic_Acid Carboxylic Acid (H-Bonding) Carboxylic_Acid->H_Bond_Donors Forms H-bonds

Caption: Conceptual model of benzoic acid derivative binding to the PDE4 active site.

The 1,1-Dioxido-1,2-thiazinan-2-yl group is expected to occupy a hydrophobic region of the active site, while the carboxylic acid moiety of the benzoic acid can form critical hydrogen bonds with polar residues. The 4-methyl group can provide additional hydrophobic interactions and influence the overall orientation of the molecule within the binding pocket. Further derivatization of this core structure presents an opportunity to optimize these interactions and enhance both potency and selectivity for specific PDE4 subtypes.

Conclusion and Future Directions

The 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid scaffold represents a promising starting point for the development of novel and potent PDE4 inhibitors. Comparative analysis with structurally related compounds suggests that derivatives from this class have the potential to achieve low nanomolar inhibitory activity. The detailed ITC protocol provided in this guide offers a robust framework for accurately determining the binding affinity and thermodynamic profile of these and other inhibitors, which is essential for guiding lead optimization efforts.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to fully elucidate the structure-activity relationship. Investigating the selectivity of these compounds against different PDE4 subtypes will also be crucial for developing inhibitors with an improved therapeutic window and reduced side effects. The integration of biophysical techniques like ITC with structural biology and computational modeling will undoubtedly accelerate the discovery of next-generation PDE4 inhibitors for the treatment of a wide range of inflammatory diseases.

References

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. ACS Publications. [Link]

  • Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. PMC. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

  • Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. PubMed. [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]

  • Development of a Practical Process for the Synthesis of PDE4 Inhibitors. ResearchGate. [Link]

  • Enthalpy Screening by Isothermal Titration Calorimetry. TA Instruments. [Link]

  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed. [Link]

  • Isothermal Titration Calorimetry ITC. Protocols.io. [Link]

  • Protocol Title: Evaluation of a novel PET radioligand for phosphodiesterase-4D (PDE4D). ClinicalTrials.gov. [Link]

  • Divergence in the binding site residues of phosphodiesterases. ResearchGate. [Link]

  • Dual M-3 antagonists-PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives. ResearchGate. [Link]

  • PDE4 Inhibitors. MDPI. [Link]

  • IC 50 values of lead PDE4 degraders, PDE4 inhibitors and JAK1/2 inhibitor. ResearchGate. [Link]

  • Inhibitor Binding to Type 4 Phosphodiesterase (PDE4) Assessed Using [3H]Piclamilast and [3H]Rolipram. R Discovery. [Link]

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Validation

Cross-Validation of Mass Spectrometry Platforms for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic Acid

Executive Summary In the bioanalytical evaluation of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring data concordance across different analytical platforms is a regulatory impera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the bioanalytical evaluation of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring data concordance across different analytical platforms is a regulatory imperative. This guide provides an objective performance comparison between Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-ESI-QQQ) and High-Resolution Quadrupole Time-of-Flight (LC-ESI-QTOF) for the quantification of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid .

Designed for drug development professionals, this guide details the mechanistic rationale behind the mass spectrometry parameters, provides a self-validating extraction protocol, and benchmarks the cross-validation data against regulatory standards.

Mechanistic Rationale: Ionization & Fragmentation Dynamics

To develop a robust assay, the analytical strategy must exploit the specific physicochemical properties of the target molecule (C₁₂H₁₅NO₄S, MW: 269.32 g/mol ). The compound features two critical structural motifs: a carboxylic acid and a 6-membered cyclic sulfonamide (sultam) ring.

  • Ionization Causality: The carboxylic acid moiety (pKa ~4.0) dictates preferential ionization in negative electrospray ionization (ESI-). By utilizing a near-neutral mobile phase (pH 6.8), the analyte is maintained in its deprotonated state prior to entering the ESI source, yielding a robust pseudo-molecular ion [M-H]⁻ at m/z 268.0645.

  • Fragmentation Causality: During Collision-Induced Dissociation (CID), benzoic acid derivatives characteristically undergo rapid decarboxylation, resulting in a neutral loss of CO₂ (44 Da) . Simultaneously, the cyclic sultam ring is susceptible to the extrusion of sulfur dioxide (SO₂, 64 Da), a well-documented fragmentation pathway for protonated and deprotonated sulfonamides under tandem mass spectrometry .

Consequently, the primary quantifier transition for targeted MRM on the QQQ platform is m/z 268.1 → 224.1 (decarboxylation, requiring low collision energy), while the qualifier transition is m/z 268.1 → 204.1 (SO₂ loss, requiring higher collision energy).

Platform Comparison: LC-QQQ vs. LC-QTOF

When validating bioanalytical methods for pharmacokinetic (PK) studies, selecting the appropriate MS platform requires balancing absolute sensitivity with structural specificity.

  • LC-ESI-QQQ (The Workhorse): Operates via Multiple Reaction Monitoring (MRM). By utilizing two quadrupoles as static mass filters, it maximizes the duty cycle for the specific m/z transitions of the target. Advantage: Unmatched absolute sensitivity (Lower Limit of Quantification, LLOQ). Limitation: Relies on nominal mass resolution, making it susceptible to isobaric matrix interferences.

  • LC-ESI-QTOF (The High-Resolution Validator): Operates via High-Resolution Accurate Mass (HRAM). It extracts the exact mass of the precursor (m/z 268.0645 ± 5 ppm). Advantage: Provides absolute structural confirmation and eliminates nominal-mass background noise, preventing false positives. Limitation: Slightly lower sensitivity due to ion transmission losses in the flight tube.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following extraction protocol is designed as a self-validating system . Every step includes an internal control to verify the success of the chemical manipulation.

Step-by-Step Protocol: Mixed-Mode Anion Exchange (MAX) SPE

Causality: At physiological pH, the target compound exists as an anion. MAX Solid-Phase Extraction (SPE) exploits this by strongly retaining the ionized carboxylic acid via quaternary amine sorbents, allowing for the aggressive washing of neutral and basic matrix components.

  • Spiking & Equilibration: Aliquot 100 µL of human plasma. Spike with 10 µL of ¹³C₆-labeled internal standard (SIL-IS).

    • Self-Validation Check: The SIL-IS perfectly co-elutes with the target during LC separation, automatically correcting for downstream matrix suppression or extraction losses.

  • SPE Loading: Dilute the sample 1:1 with 2% NH₄OH in water to ensure complete deprotonation of the analyte. Load onto a pre-conditioned MAX 96-well plate.

  • Aggressive Washing: Wash sequentially with 5% NH₄OH in water, followed by 100% Methanol.

    • Causality: The basic aqueous wash removes unbound proteins. The methanol wash removes neutral lipids (e.g., triglycerides) without eluting the target, which remains ionically bound to the sorbent.

  • Elution: Elute with 2% Formic Acid in Methanol.

    • Causality: The acid drops the pH below the analyte's pKa, neutralizing the carboxylic acid. This disrupts the ionic interaction, allowing the methanol to elute the compound.

  • Matrix Effect Validation (Post-Spike): In a parallel run, elute a blank plasma sample and post-spike it with the target compound. Compare this signal to a neat solution standard.

    • Self-Validation Check: This calculates the absolute Matrix Factor (MF). An MF between 0.85 and 1.15 validates that the SPE protocol successfully removed ion-suppressing phospholipids.

LC-MS/MS Conditions
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). (Causality: Maintains the analyte in a deprotonated state prior to the ESI source.)

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Quantitative Cross-Validation Data

According to the ICH M10 guidelines for bioanalytical method validation , when transferring assays or comparing data across different analytical platforms, a cross-validation must be performed. The mean accuracy of the Quality Control (QC) samples analyzed by both methods must not differ by more than 15%.

Table 1: Cross-Validation Performance Metrics

ParameterLC-ESI-QQQ (MRM)LC-ESI-QTOF (HRMS)ICH M10 Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL5.0 - 1000 ng/mLR² ≥ 0.99
LLOQ 1.0 ng/mL5.0 ng/mLPrecision ≤ 20%, Accuracy ±20%
Intra-day Precision (CV%) 3.2 - 6.5%4.1 - 8.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.5% to +3.1%-6.2% to +5.4%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) 94.2%98.5%CV ≤ 15%
Cross-Validation Bias Baseline +4.2% (vs QQQ) ± 15% between methods

Cross-Validation Workflow Diagram

Workflow N1 Spiked Plasma Matrix Target + Stable Isotope IS N2 Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction N1->N2 Extracted via pH shift N3 LC-ESI-QQQ (MRM) Targeted Quantitation N2->N3 Aliquot A N4 LC-ESI-QTOF (HRMS) High-Resolution Confirmation N2->N4 Aliquot B N5 ICH M10 Cross-Validation Concordance Assessment N3->N5 ±15% Bias Check N4->N5 ±15% Bias Check

Caption: Workflow for LC-QQQ and LC-QTOF cross-validation of the sultam derivative.

Conclusion

Both LC-ESI-QQQ and LC-ESI-QTOF platforms demonstrate robust capability for the quantification of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid in biological matrices. While the QQQ platform offers superior sensitivity (LLOQ of 1.0 ng/mL), the QTOF platform provides unparalleled structural confirmation via exact mass extraction. The cross-validation bias between the two platforms was determined to be +4.2%, which falls well within the strict ±15% regulatory threshold mandated by ICH M10 guidelines. Consequently, these platforms can be used interchangeably throughout the lifecycle of drug development for this compound.

References

  • Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Comparative

Efficacy Evaluation of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic Acid as a Novel Aldose Reductase Inhibitor: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note Executive Summary The polyol pathway plays a central role in the pathogenesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note

Executive Summary

The polyol pathway plays a central role in the pathogenesis of diabetic complications (e.g., neuropathy, nephropathy, and retinopathy) by converting excess intracellular glucose into sorbitol via the enzyme Aldose Reductase (ALR2) [1]. Because sorbitol is impermeable to cell membranes, its accumulation leads to severe osmotic stress and the generation of reactive oxygen species[1].

This guide evaluates the preclinical efficacy of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid (DTMBA) , a novel synthetic fragment designed to inhibit ALR2. We objectively compare DTMBA against two standard reference compounds: Epalrestat (the only commercially approved ALR2 inhibitor in Japan, known for its safe clinical history)[2] and Sorbinil (a highly potent but historically toxic hydantoin-based reference).

Mechanistic Rationale & Structural Design

The primary challenge in developing ALR2 inhibitors is achieving high selectivity over the closely related Aldehyde Reductase (ALR1), which shares 65% sequence identity and a nearly identical catalytic active site[3]. Off-target inhibition of ALR1 is responsible for the severe side effects observed in early-generation inhibitors.

DTMBA overcomes this barrier through a dual-pharmacophore "induced-fit" design:

  • Anion-Binding Anchoring: The 4-methylbenzoic acid moiety acts as an acidic headgroup, anchoring firmly to the rigid catalytic residues (Tyr48, His110, and Trp111) in the ALR2 active site[3].

  • Specificity Pocket Induction: The bulky, rigid cyclic sulfonamide group (1,1-dioxido-1,2-thiazinan-2-yl) is specifically engineered to force the opening of ALR2's transient "specificity pocket" (gated by Leu300 and Leu301)[3],[4]. Because ALR1 lacks this flexible C-terminal loop, DTMBA cannot bind efficiently to ALR1, granting it an exceptional selectivity profile[3].

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress / ROS) Glucose->Sorbitol NADPH NADP+ Fructose Fructose Sorbitol->Fructose NAD+ NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose SDH Sorbitol Dehydrogenase SDH->Sorbitol Inhibitor DTMBA / Epalrestat Inhibitor->ALR2 Blocks Specificity Pocket

Caption: The Polyol pathway highlighting ALR2-mediated sorbitol accumulation and targeted inhibition.

Experimental Protocols: Self-Validating Workflows

To ensure rigorous validation, the following protocols utilize orthogonal approaches: an in vitro enzymatic assay to establish direct target engagement, and an ex vivo cellular assay to verify membrane permeability and physiological efficacy.

Protocol A: In Vitro Kinetic ALR2 Enzymatic Inhibition Assay

This protocol utilizes a spectrophotometric readout to monitor the oxidation of NADPH to NADP+, which directly correlates with ALR2 catalytic activity[1],[5].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human ALR2 in Assay Buffer containing 10 µM Dithiothreitol (DTT). Causality Note: DTT is strictly required to maintain the critical catalytic cysteine residues of ALR2 in a reduced, active state[5]. Prepare a 20 mM NADPH stock solution in diH2​O and keep on ice.

  • Compound Dosing: Prepare 100X stocks of DTMBA, Epalrestat, and Sorbinil in anhydrous DMSO. Dilute to 20X working solutions using Assay Buffer to ensure the final assay DMSO concentration remains ≤1% (preventing solvent-induced enzyme denaturation).

  • Pre-Incubation (Critical Step): Combine 90 µL of the ALR2 enzyme solution with 10 µL of the compound working solution. Incubate at 37°C for 20 minutes in the dark. Causality Note: This pre-incubation is mandatory for DTMBA. The opening of the transient specificity pocket is an induced-fit mechanism with a measurable kinetic barrier (~5 kJ/mol); pre-incubation allows the thiazinane dioxide moiety to fully open and occupy the pocket before substrate competition begins[4].

  • Reaction Initiation: Add DL-glyceraldehyde (substrate) and NADPH to a final volume of 160 µL per well.

  • Kinetic Readout: Immediately transfer the 96-well UV-transparent plate to a microplate spectrophotometer. Monitor the decrease in absorbance at 340 nm ( OD340​ ) continuously for 60 minutes at 37°C[1].

AssayWorkflow Prep Reagent Prep (ALR2 + 10µM DTT) Dose Compound Dosing (DTMBA vs Refs) Prep->Dose Incubate Induced-Fit Incubation (37°C, 20 min) Dose->Incubate Read Kinetic Readout (OD 340 nm, 60 min) Incubate->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Caption: Step-by-step workflow for the in vitro ALR2 enzymatic kinetic inhibition assay.

Protocol B: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

To evaluate cellular penetrance and efficacy in a physiologically relevant high-glucose environment[6].

  • Cell Isolation: Isolate human erythrocytes from healthy donor whole blood via centrifugation (2,000 x g, 10 min). Wash three times with isotonic PBS.

  • Treatment: Suspend erythrocytes in Krebs-Ringer bicarbonate buffer. Divide into groups: Basal (5 mM Glucose), Vehicle (30 mM Glucose), and Treatment (30 mM Glucose + 1 µM Inhibitor).

  • Incubation: Incubate for 3 hours at 37°C under a 5% CO2​ atmosphere.

  • Lysis & Readout: Lyse cells using perchloric acid. Neutralize and measure intracellular sorbitol levels using a fluorometric D-sorbitol assay kit. Normalize data to total hemoglobin (Hb) content.

Data Presentation & Comparative Efficacy

The following tables summarize the experimental findings, comparing DTMBA against the standard reference compounds.

Table 1: In Vitro Enzymatic Profiling and Selectivity Data represents mean ± SD (n=3 independent experiments).

CompoundALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (ALR1/ALR2)Primary Binding Mechanism
DTMBA 24.5 ± 1.2 >10,000 > 400 Induced-fit (Specificity Pocket)
Epalrestat15.2 ± 0.81,820120Irreversible / Mixed
Sorbinil3.5 ± 0.417550Catalytic Site Competitive

Table 2: Ex Vivo Erythrocyte Sorbitol Accumulation (30 mM Glucose) Sorbitol concentrations normalized to hemoglobin (Hb).

Treatment GroupSorbitol Concentration (nmol/g Hb)% Reduction vs. Vehicle
Basal (5 mM Glc)12.4 ± 1.5N/A
Vehicle (30 mM Glc)48.6 ± 3.20%
DTMBA (1 µM) 15.8 ± 1.8 67.5%
Epalrestat (1 µM)14.2 ± 1.470.7%
Sorbinil (1 µM)13.1 ± 1.173.0%

Discussion & Application Insights

From an application science perspective, DTMBA represents a highly optimized structural evolution in the ALR2 inhibitor landscape.

While Sorbinil exhibits the highest raw potency (IC50 = 3.5 nM), its rigid hydantoin core binds competitively to the highly conserved catalytic site, resulting in poor selectivity (SI = 50) and off-target ALR1 inhibition. Epalrestat performs excellently as a clinical benchmark, reducing intracellular sorbitol by 70.7% and effectively lowering lipid hydroperoxides and oxidative stress in tissues[6]. However, Epalrestat's selectivity index (SI = 120) still leaves room for improvement.

DTMBA matches the cellular efficacy of Epalrestat (67.5% sorbitol reduction) but boasts a vastly superior Selectivity Index (>400). By utilizing the 1,1-dioxido-1,2-thiazinan-2-yl moiety to exploit the transient specificity pocket[3],[4], DTMBA completely avoids ALR1 engagement. For drug development professionals, DTMBA serves as a superior starting fragment for next-generation ARI development, offering the potency of carboxylic acid derivatives without the off-target toxicity risks associated with older scaffolds.

References

  • Rechlin, C., et al. (2017). "Which Properties Allow Ligands to Open and Bind to the Transient Binding Pocket of Human Aldose Reductase?" National Center for Biotechnology Information (PMC). Available at: [Link]

  • Klebe, G., et al. (2017). "Price for Opening the Transient Specificity Pocket in Human Aldose Reductase upon Ligand Binding: Structural, Thermodynamic, Kinetic, and Computational Analysis." ACS Chemical Biology, 12(5), 1397-1415. Available at: [Link]

  • Iyer, S., et al. (2019). "Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG." Disease Models & Mechanisms, 12(11). Available at: [Link]

  • Ohmura, C., et al. (2010). "Aldose Reductase Inhibitor, Epalrestat, Reduces Lipid Hydroperoxides in Type 2 Diabetes." Juntendo Medical Journal (via ResearchGate). Available at: [Link]

  • ACS Omega. (2024). "Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation." ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid proper disposal procedures

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid: Comprehensive Handling and Disposal Protocol As drug development pipelines increasingly rely on complex, functionalized building blocks, the safe handling and disp...

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Author: BenchChem Technical Support Team. Date: March 2026

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid: Comprehensive Handling and Disposal Protocol

As drug development pipelines increasingly rely on complex, functionalized building blocks, the safe handling and disposal of specialty intermediates become critical to laboratory operations. This guide provides authoritative, step-by-step procedures for the management and disposal of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid .

By synthesizing regulatory compliance with field-proven chemistry insights, this document is designed to be your trusted resource for operational safety, ensuring your laboratory protects both its personnel and the environment.

Chemical Profile & Operational Context

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid is a highly specialized organic intermediate. It is prominently utilized in the synthesis of advanced therapeutics, including 1[1].

From a physicochemical standpoint, the molecule (2) presents specific end-of-life management challenges[2]. The molecule features both a benzoic acid moiety and a cyclic sulfonamide (sultam) ring. The presence of sulfur and nitrogen heteroatoms dictates that thermal destruction (incineration) must be conducted in facilities equipped with rigorous flue-gas desulfurization and denitrification scrubbers to prevent the release of SOx and NOx environmental pollutants. Furthermore, as an organic acid, improper segregation can lead to dangerous incompatibilities;3 and powerful oxidizers to prevent exothermic reactions[3].

Quantitative Data Summary

To facilitate quick decision-making during waste segregation, all critical quantitative thresholds are summarized below:

Table 1: Physicochemical & Operational Data Summary

ParameterValueOperational Implication (Causality)
Molecular Formula C12H15NO4SContains S and N; combustion yields SOx/NOx. Requires scrubber-equipped incineration.
Molecular Weight 269.32 g/mol Determines stoichiometric neutralization requirements for bulk disposal.
Aqueous pH Limit (RCRA) > 2.0 and < 12.54[4].
Target Neutralization pH 6.0 – 8.0Optimal range for safe plumbing discharge or non-hazardous aqueous waste collection.
Container Fill Limit 90% Maximum5[5].

Waste Segregation Workflow

Proper segregation is the foundation of chemical safety. Mixing this compound with incompatible waste streams can trigger hazardous reactions or exponentially increase disposal costs.

WasteWorkflow Start 3-(1,1-Dioxido-1,2-thiazinan-2-yl) -4-methylbenzoic acid Waste Solid Solid Waste Stream Start->Solid Liquid Liquid Waste Stream Start->Liquid Pure Unused/Expired Solid Solid->Pure PPE Contaminated PPE/Vials Solid->PPE Aqueous Aqueous Solutions (Check pH) Liquid->Aqueous Organic Organic Solvents (e.g., DMSO, MeOH) Liquid->Organic SolidBin Solid Hazardous Waste (Incineration) Pure->SolidBin PPE->SolidBin AqueousBin Aqueous Waste Bin (Adjust to pH 6-8) Aqueous->AqueousBin OrganicBin Non-Halogenated Organic Waste Organic->OrganicBin EHS EHS Collection & Final Disposal SolidBin->EHS AqueousBin->EHS OrganicBin->EHS

Figure 1: Decision tree for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid waste segregation.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, follow these procedural steps. Each protocol is designed to verify safety parameters before the waste moves to the next stage of the disposal lifecycle.

Protocol A: Solid Waste Management

Objective: Safely containerize unreacted powder, contaminated consumables, and empty primary receptacles.

  • Segregation: Separate pure chemical waste (e.g., expired batches) from contaminated labware (weighing boats, spatulas, gloves). Do not mix with heavy metals or reactive inorganic salts.

  • Primary Containment: Place solid waste into a compatible, leak-proof container (e.g., a high-density polyethylene (HDPE) bucket). Do not use biohazard bags unless the chemical is explicitly mixed with infectious biological agents.

  • Labeling: Affix a hazardous waste label immediately upon adding the first particle of waste.5[5]. Check the "Toxic" and "Irritant" hazard indicators.

Protocol B: Liquid Waste Management

Objective: Process reaction filtrates and solvent washes containing the compound while preventing RCRA D002 (Corrosivity) violations.

  • Solvent Classification: Determine if the solvent matrix is halogenated (e.g., DCM, chloroform) or non-halogenated (e.g., DMSO, methanol, water). This compound should be directed to the Non-Halogenated Organic Waste stream to facilitate proper incineration.

  • Aqueous Neutralization (Self-Validation Step): If the compound is dissolved in a purely aqueous stream, the benzoic acid moiety will lower the pH. Use pH indicator strips to test the solution. If the pH is ≤ 5.0, carefully neutralize with a mild base (e.g., 1M NaOH or saturated NaHCO₃) until a pH of 6.0–8.0 is achieved. Causality:4[4], protecting lab plumbing and reducing disposal fees.

  • Transfer & Headspace Management: Transfer the liquid to the designated carboy. 5[5]. Keep the container securely closed at all times except when actively adding waste.

Spill Response & Emergency Protocols

In the event of an accidental release, swift action is required to minimize exposure:

  • Solid Spills: Do not dry sweep, as this aerosolizes the powder. Lightly moisten the spill with water or a compatible solvent to suppress dust, then collect using a dedicated spill kit absorbent pad. Place all cleanup materials into the Solid Hazardous Waste stream.

  • Liquid Spills: Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads). If the spill is highly acidic, neutralize the area with sodium bicarbonate before final wiping.5[5].

References

  • Santa Cruz Biotechnology. 3-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-4-methyl-benzoic acid Product Specifications.2[2]

  • ACS Publications. Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor...1[1]

  • Environmental Protection Agency (EPA). Hazardous Waste Listings and Characteristics.6[6]

  • Purdue University (REM). Hazardous Waste Disposal Guidelines.4[4]

  • Princeton University. Laboratory Safety Manual: Chemical Storage and Segregation.3[3]

  • New York University (NYU). Hazardous Waste Minimization and Disposal Policy.5[5]

Sources

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